2-Isopropyl-4-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14/h3-6H,14H2,1-2H3 |
InChI Key |
AICMMPXCZQMMCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(F)(F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
2-Isopropyl-4-(trifluoromethyl)aniline chemical structure and properties
Primary CAS: 1101062-04-7 Synonyms: 2-Isopropyl-4-(trifluoromethyl)benzenamine; 4-Amino-3-isopropylbenzotrifluoride Molecular Formula: C₁₀H₁₂F₃N Molecular Weight: 203.20 g/mol [1][2]
Executive Summary
This technical guide profiles 2-Isopropyl-4-(trifluoromethyl)aniline , a specialized fluorinated intermediate critical in the synthesis of next-generation agrochemicals and kinase-targeted pharmaceuticals.[1][2] Distinguished by its unique substitution pattern, this molecule combines the lipophilic, metabolic stability of the trifluoromethyl group (-CF₃) with the steric bulk of an isopropyl group ortho to the amine. This specific architecture makes it a high-value scaffold for modulating binding affinity in hydrophobic pockets of enzymes (e.g., kinases) and increasing the environmental persistence of herbicides.
Molecular Architecture & Physiochemical Profile[1][3]
The functional utility of this compound stems from the interplay between its electronic and steric features.[1][2]
Structure-Activity Relationship (SAR) Logic[1][2]
-
The Aniline Handle (-NH₂): Serves as the primary nucleophile for downstream derivatization (e.g., urea formation, amide coupling, or heterocycle construction).
-
The Trifluoromethyl Group (-CF₃): Located para to the amine, it exerts a strong electron-withdrawing effect (
), lowering the pKa of the aniline nitrogen compared to unsubstituted aniline. This reduces oxidative metabolism and increases lipophilicity (LogP). -
The Isopropyl Group (-CH(CH₃)₂): Located ortho to the amine, it introduces significant steric hindrance. This "ortho-effect" restricts rotation around the C-N bond in downstream amides/ureas, locking active conformations—a critical strategy in designing atropisomeric drugs or rigidifying inhibitor binding.[2]
Physiochemical Data Table
Data represents consensus values derived from computational models and analogue comparisons.[1]
| Property | Value | Technical Note |
| Appearance | Pale yellow to colorless liquid | Darkens upon oxidation/light exposure.[1][2] |
| Boiling Point | ~235–240 °C (760 mmHg) | Extrapolated from 4-(trifluoromethyl)aniline (185°C) + isopropyl shift.[1] |
| Density | 1.18 ± 0.05 g/cm³ | Denser than water due to fluorination.[2] |
| pKa (Conjugate Acid) | ~3.5–4.0 | Lower than aniline (4.6) due to -CF₃ withdrawing effect.[1][2] |
| LogP | 3.2 ± 0.3 | Highly lipophilic; excellent membrane permeability.[2] |
| H-Bond Donors | 2 | Primary amine.[1][2] |
| H-Bond Acceptors | 3 | Nitrogen + 3 Fluorines.[1][2] |
Synthetic Routes & Process Chemistry
The synthesis of this compound presents a classic problem in regioselectivity. Two primary routes are recommended depending on the scale and purity requirements.
Route A: Direct Regioselective Alkylation (Industrial Scale)
This method utilizes the synergistic directing effects of the substituents on the starting material, 4-(trifluoromethyl)aniline .
-
Causality: The amino group (-NH₂) is a strong ortho/para activator.[1][2] The trifluoromethyl group (-CF₃) is a meta deactivator.[1][2]
-
Regiochemistry: Position 2 is ortho to the activator and meta to the deactivator.[2] Both groups direct the incoming electrophile to this position, making the reaction highly selective.
Protocol:
-
Charge: Load 4-(trifluoromethyl)aniline (1.0 eq) and a Lewis Acid catalyst (AlCl₃ or Zeolite Y, 0.2 eq) into a high-pressure reactor.
-
Alkylation: Pressurize with Propylene gas (or add Isopropyl Chloride dropwise) at 150–180°C.
-
Workup: Quench with ice water, basify with NaOH to liberate the free amine, and extract with toluene.
-
Purification: Fractional distillation is required to separate the mono-isopropyl product from the 2,6-diisopropyl impurity.[1][2]
Route B: Suzuki-Miyaura Coupling (Precision Research)
For drug discovery applications requiring >99% isomeric purity, a cross-coupling approach is preferred to avoid over-alkylation.
Protocol:
-
Starting Material: 2-Bromo-4-(trifluoromethyl)aniline.[1][2]
-
Coupling: React with Isopropenylboronic acid pinacol ester using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3 eq) in Dioxane/Water (4:1) at 90°C.
-
Reduction: The resulting intermediate (2-isopropenyl-4-(trifluoromethyl)aniline) is hydrogenated (H₂, Pd/C) in MeOH to yield the isopropyl product.[1][2]
Visualization of Chemical Logic
The following diagram illustrates the synthesis logic and the SAR decision matrix used by medicinal chemists when selecting this building block.
Caption: Synthesis logic showing the synergistic directing effects leading to regioselective formation, and downstream medicinal utility.
Functional Utility & Applications
Medicinal Chemistry (Kinase Inhibitors)
In the development of inhibitors for kinases such as B-Raf or VEGFR , the this compound moiety serves a dual purpose:
-
Hydrophobic Filling: The isopropyl group fills hydrophobic pockets (e.g., the gatekeeper region) that are too large for a methyl group but too small for a phenyl ring.
-
Conformational Lock: When coupled to a heterocycle (e.g., via a urea linkage), the ortho-isopropyl group forces the aniline ring to twist out of plane relative to the urea, often locking the molecule into a bioactive conformation that matches the enzyme active site.
Agrochemicals
The compound is a precursor for dinitroaniline-class herbicides and novel carboxamide fungicides.[1][2] The -CF₃ group prevents rapid degradation in soil (hydrolytic/oxidative stability), while the isopropyl group provides the necessary lipophilicity for cuticular penetration in plants.[2]
Handling, Stability & Safety Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][4] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Storage & Stability:
-
Oxidation Sensitivity: Anilines are prone to oxidation.[2] Store under an inert atmosphere (Argon/Nitrogen) in amber glass vials.
-
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[2]
-
Self-Validation Protocol: Before use in critical steps, verify purity via 1H-NMR . Look for the characteristic isopropyl septet at ~2.9 ppm and the doublet at ~1.2 ppm.[2] The aromatic region should show a distinct pattern (singlet/doublet) confirming the 1,2,4-substitution.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-(Trifluoromethyl)aniline (Precursor Data). Retrieved February 17, 2026, from [Link]
Sources
- 1. 888324-28-5|2,6-Diisopropyl-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 2-Aminobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | C10H8F7N | CID 9925543 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-amino-3-isopropylbenzotrifluoride synonyms and nomenclature
Structural Identification, Nomenclature, and Synthetic Context
Abstract
This technical guide provides an in-depth analysis of 4-amino-3-isopropylbenzotrifluoride (CAS 1101062-04-7), a specialized fluorinated intermediate used in the synthesis of advanced agrochemicals and pharmaceutical candidates.[1] The presence of both a lipophilic trifluoromethyl group and a sterically demanding isopropyl moiety adjacent to the amine creates unique challenges in nomenclature, isomeric purity, and chemical reactivity.[1] This document serves as a definitive reference for researchers requiring precise identification, synonym mapping, and structural validation protocols.
Part 1: The Nomenclature Matrix
In regulatory filings and patent literature, the naming of poly-substituted benzenes often fluctuates based on the chosen "parent" structure. For this molecule, the conflict arises between the aniline core (amine priority) and the benzotrifluoride core (historical/synthetic precursor).[1]
Synonym Mapping Table
The following table consolidates the accepted identifiers to prevent ambiguity in sourcing and database searching.
| Identifier Type | Value / Name | Context |
| IUPAC Name | 2-Isopropyl-4-(trifluoromethyl)aniline | Preferred. Follows functional group priority (Amine > Haloalkyl).[1] |
| Common Name | 4-Amino-3-isopropylbenzotrifluoride | Synthetic context.[1][2] Views the molecule as a derivative of benzotrifluoride. |
| CAS Number | 1101062-04-7 | Primary registry number for this specific isomer.[1][3] |
| Inverted Name | 4-(Trifluoromethyl)-2-isopropylaniline | Often used in older chemical catalogs.[1] |
| Chemical Formula | C₁₀H₁₂F₃N | Molecular Weight: 203.20 g/mol |
| SMILES | CC(C)C1=C(C=CC(=C1)C(F)(F)F)N | Machine-readable string for cheminformatics.[1] |
Nomenclature Logic & Priority
The shift between names is not arbitrary; it follows specific IUPAC hierarchy rules.
-
Rule: The principal functional group determines the parent name and is assigned position 1.
-
Application: The amino group (-NH₂) has higher priority than the trifluoromethyl group (-CF₃) or the isopropyl group (-CH(CH₃)₂).[1]
-
Result: The parent is aniline .[1][4] The amino group is at C1.[1]
-
Legacy Naming: If the synthesis starts from 3-isopropylbenzotrifluoride, chemists often retain "benzotrifluoride" as the parent, leading to "4-amino-3-isopropyl..." (where CF₃ is implicitly C1).[1]
Figure 1: Decision tree illustrating the divergence between IUPAC systematic naming and process-based nomenclature.
Part 2: Structural Integrity & Isomerism
The Ortho-Effect Challenge
The positioning of the isopropyl group is critical.[1] In "4-amino-3-isopropylbenzotrifluoride," the isopropyl group is ortho to the amine.[1] This creates significant steric hindrance around the nitrogen atom, affecting:
-
Nucleophilicity: The amine is less reactive towards bulky electrophiles compared to a non-hindered aniline.
-
Metabolic Stability: In drug design, this steric block can prevent enzymatic N-acetylation, potentially extending the half-life of the molecule in vivo [1].[1]
Distinguishing Isomers
A common error in synthesis is the formation of the regioisomer where the isopropyl group is meta to the amine (e.g., 2-amino-4-isopropyl-5-trifluoromethyl...).[1] Verification requires precise analytical protocols.
Protocol: Regioisomer Verification via 1H NMR
Objective: Confirm the ortho relationship between the amino and isopropyl groups.
-
Sample Prep: Dissolve 10 mg of the sample in 0.6 mL DMSO-d6.
-
Acquisition: Acquire a standard 1H NMR spectrum (minimum 400 MHz).
-
Analysis of Aromatic Region (6.5 - 7.5 ppm):
-
Look for the coupling pattern of the aromatic protons.[1]
-
Target Molecule (2,4-subst): You should observe an ABX or ABC system depending on the exact shifts. Crucially, look for a doublet with a large coupling constant (J ~8 Hz) indicating protons ortho to each other (C5 and C6), and a singlet or small doublet (meta coupling) for the proton at C3 (sandwiched between isopropyl and CF3).[1]
-
Key Indicator: The proton at C3 will show a distinct NOE (Nuclear Overhauser Effect) correlation with the Isopropyl-CH proton.[1]
-
-
Analysis of Amine Protons:
-
The -NH₂ signal (usually broad singlet around 4.0-5.5 ppm) may be shifted downfield or broadened further due to hydrogen bonding or steric rotation barriers caused by the ortho-isopropyl group.[1]
-
Part 3: Synthetic Context[1][2]
Understanding the synthesis explains the nomenclature. The compound is rarely made by adding the isopropyl group last (which would be difficult to direct).[1] It is typically derived from a pre-functionalized cumene (isopropylbenzene) derivative.[1]
Retrosynthetic Logic
The "Benzotrifluoride" name often implies the starting material was a benzotrifluoride derivative that underwent nitration and reduction.
-
Route A (Nitration): 3-Isopropylbenzotrifluoride
Nitration Reduction.[1] -
Route B (Aniline Functionalization): 2-Isopropylaniline
Iodination Trifluoromethylation.[1]-
Precision: This route guarantees the "2-isopropyl" structure but is more expensive due to the CF3 source.[1]
-
Figure 2: Comparative synthetic pathways showing the origin of the "Benzotrifluoride" vs. "Aniline" nomenclature.
Part 4: References
-
PubChem. (2024).[1] Compound Summary: Fluorinated Anilines. National Library of Medicine. Retrieved from [Link]
-
Google Patents. (2020).[1] Process for preparing substituted anilines (CN111032617A). Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline | 70339-08-1 | Benchchem [benchchem.com]
- 3. 888324-28-5|2,6-Diisopropyl-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Amino-4-nitrobenzotrifluoride | C7H5F3N2O2 | CID 223100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents [patents.google.com]
2-amino-5-trifluoromethylcumene molecular weight and formula
The following technical monograph provides an in-depth analysis of 2-Amino-5-Trifluoromethylcumene , chemically identified as 2-Isopropyl-4-(trifluoromethyl)aniline . This guide is structured for researchers and drug development professionals, focusing on molecular identity, synthesis pathways, and applications in medicinal chemistry.
(Synonym: 2-Amino-5-Trifluoromethylcumene)
Executive Summary
2-Amino-5-Trifluoromethylcumene is a specialized fluorinated aniline derivative used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical compounds, particularly kinase inhibitors and lipophilic drug candidates. Its structure combines the steric bulk of an isopropyl group with the metabolic stability and electron-withdrawing properties of a trifluoromethyl (
Molecular Identity & Physicochemical Profile
The nomenclature "2-Amino-5-Trifluoromethylcumene" is derived from the cumene (isopropylbenzene) scaffold. Following IUPAC priority rules where the amine dictates the parent structure (aniline), the preferred chemical name is This compound .
Core Data Table
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonym | 2-Amino-5-Trifluoromethylcumene |
| CAS Number | 1101062-04-7 |
| Molecular Formula | |
| Molecular Weight | 203.21 g/mol |
| SMILES | CC(C)C1=C(N)C=CC(C(F)(F)F)=C1 |
| Physical State | Liquid or Low-Melting Solid (Predicted) |
| Density | ~1.18 g/cm³ (Predicted) |
| LogP | ~3.2 (Predicted High Lipophilicity) |
Structural Analysis
The molecule features a benzene ring substituted at the 1, 2, and 4 positions (aniline numbering):
-
Position 1 (
): Primary amine, acting as the nucleophilic handle for coupling reactions. -
Position 2 (Isopropyl): Provides steric hindrance ortho to the amine, which can improve selectivity in downstream reactions and increase metabolic resistance.
-
Position 4 (
): Para to the amine, this group withdraws electron density, reducing the of the aniline nitrogen (making it less basic than unsubstituted aniline) and enhancing metabolic stability against oxidative metabolism.
Synthetic Pathways
The synthesis of this compound typically requires a multi-step approach to ensure correct regiochemistry, as direct electrophilic substitution on 4-(trifluoromethyl)aniline is difficult to control.
Pathway A: Nitration-Reduction of 4-Isopropylbenzotrifluoride (Preferred)
This route utilizes the directing effects of the isopropyl and trifluoromethyl groups to install the amine functionality.
-
Precursor Synthesis: 4-Isopropylbenzotrifluoride is synthesized via Suzuki coupling of 4-bromobenzotrifluoride with isopropylboronic acid.
-
Nitration: The precursor is nitrated using
.-
Mechanistic Insight: The isopropyl group is an ortho/para activator. The
group is a meta deactivator. -
Regioselectivity:[1] The position ortho to the isopropyl group (and meta to the
) is electronically favored. The position ortho to the is strongly deactivated and sterically crowded. -
Result: High regioselectivity for 2-nitro-1-isopropyl-4-(trifluoromethyl)benzene .
-
-
Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (
) or metal reduction ( ).
Pathway B: Electrophilic Trifluoromethylation (Alternative)
Direct trifluoromethylation of 2-isopropylaniline (cumidine) is possible but often yields mixtures and requires expensive reagents (e.g., Togni's reagent).
Synthesis & Purification Workflow (Graphviz)
Figure 1: Preferred synthetic pathway leveraging directing group effects for high regioselectivity.
Analytical Characterization
To validate the identity of synthesized this compound, the following spectroscopic signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):-
1.25 (d, 6H,
): Isopropyl methyl protons ( ). -
2.90 (sept, 1H,
): Isopropyl methine proton ( ). -
3.80 (br s, 2H): Amine protons (
). - 6.70 (d, 1H): Aromatic proton at position 6 (ortho to amine).
- 7.25-7.35 (m, 2H): Aromatic protons at positions 3 and 5.
-
1.25 (d, 6H,
-
NMR:
- -62.5 ppm (s, 3F): Characteristic trifluoromethyl singlet.
Mass Spectrometry (MS)
-
Method: GC-MS or LC-MS (ESI+).
-
Expected Ion:
. -
Fragmentation: Loss of methyl radical (
) is common for isopropyl groups.
Applications in Drug Development
The 2-amino-5-trifluoromethylcumene scaffold is a valuable building block in medicinal chemistry, particularly for:
-
Kinase Inhibitors: The trifluoromethyl group mimics the size of an isopropyl group but with inverted electronics, often used to occupy hydrophobic pockets in ATP-binding sites while modulating potency.
-
Agrochemicals: Fluorinated anilines are key intermediates for herbicides and insecticides (e.g., phenylpyrazole derivatives) where metabolic stability is critical for field efficacy.
-
Lipophilicity Modulation: Introduction of this moiety significantly increases
, improving membrane permeability for CNS-targeted drugs.
Quality Control & Handling
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (browning) upon air exposure.
-
Safety: Like most fluorinated anilines, this compound should be handled as a potential skin irritant and toxic by inhalation. Use standard PPE (gloves, fume hood).
References
- Synthetic Methodology (General): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- Agrochemical Applications: Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-4-(trifluoromethyl)aniline: Predicted pKa and logP Values
Introduction: The Critical Role of pKa and logP in Modern Drug Discovery
In the landscape of drug discovery and development, the journey from a promising chemical entity to a clinically effective therapeutic is governed by a complex interplay of molecular properties. Among the most fundamental of these are the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP). These two parameters serve as critical indicators of a molecule's behavior in a biological system, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
The pKa value quantifies the strength of an acid or base, defining the extent of ionization at a given pH.[1] For a drug molecule, its ionization state is paramount; it dictates solubility in aqueous environments like the gastrointestinal tract and bloodstream, and its ability to permeate lipid-based cell membranes.[1] Aromatic amines, a common motif in medicinal chemistry, are weak bases whose protonation state is crucial for target binding and overall pharmacokinetics.
Concurrently, logP , the ratio of a compound's concentration in a mixture of two immiscible solvents (typically octanol and water), provides a measure of its lipophilicity or hydrophobicity.[2] This parameter is a key determinant of a molecule's ability to cross biological membranes, its binding affinity to plasma proteins, and its potential for accumulation in fatty tissues.
This guide focuses on 2-Isopropyl-4-(trifluoromethyl)aniline, a substituted aniline featuring a sterically bulky isopropyl group at the ortho position and a potent electron-withdrawing trifluoromethyl group at the para position. Understanding the combined influence of these substituents on the aniline core is essential for predicting the molecule's behavior and optimizing its potential as a scaffold in pharmaceutical research. We will delve into the predicted pKa and logP values, the computational and theoretical underpinnings of these predictions, and the established experimental protocols for their empirical validation.
Predicted Physicochemical Properties: A Structural Dissection
| Compound | Molecular Structure | Experimental pKa | Experimental logP |
| Aniline | C₆H₅NH₂ | ~4.6[3][4] | ~0.9[5][6] |
| 2-Isopropylaniline | (CH₃)₂CHC₆H₄NH₂ | ~4.42 (Predicted)[7][8] | ~2.12[9] |
| 4-(Trifluoromethyl)aniline | CF₃C₆H₄NH₂ | ~2.77* | ~1.95 - 2.39[10][11] |
| This compound | (CH₃)₂CHC₆H₄(CF₃)NH₂ | ~2.5 - 2.8 (Predicted) | ~3.5 - 3.8 (Predicted) |
*Note: The pKa of 4-(Trifluoromethyl)aniline is derived from a reported pKb of 11.23 (pKa = 14 - pKb).[10] This is consistent with its known reduced basicity compared to aniline.[12]
Structural Analysis and Rationale for Predicted Values
The electronic and steric properties of the isopropyl and trifluoromethyl groups exert predictable, yet competing, influences on the aniline scaffold.
Analysis of Predicted pKa
The basicity of the aniline nitrogen is primarily determined by the availability of its lone pair of electrons to accept a proton.
-
Baseline: Aniline has a pKa of its conjugate acid of approximately 4.6.[3][4] Its basicity is already lower than aliphatic amines because the nitrogen's lone pair is partially delocalized into the aromatic π-system.[4]
-
Effect of the Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. Placed at the para position, it strongly pulls electron density from the benzene ring and, by extension, from the nitrogen atom. This delocalization significantly reduces the availability of the nitrogen's lone pair, making the amine a much weaker base. This is evidenced by the substantial drop in pKa for 4-(trifluoromethyl)aniline to ~2.77.[10][13]
-
Effect of the Isopropyl Group: The isopropyl group is a weak, electron-donating alkyl group through an inductive effect. In isolation, this would slightly increase the electron density on the nitrogen, leading to a higher pKa. However, its position ortho to the amino group introduces significant steric hindrance. This bulkiness can disrupt the solvation of the protonated form (the anilinium ion), destabilizing it and thereby making the parent amine a weaker base. The predicted pKa of 2-isopropylaniline (~4.42) being slightly lower than that of aniline (~4.6) suggests that the steric effect may outweigh the weak inductive effect in this case.[7][8]
Synthesis and Final Prediction: For this compound, the dominant electronic effect is the strong electron withdrawal by the para-trifluoromethyl group. This will drastically lower the pKa from the aniline baseline. The ortho-isopropyl group's influence is likely to be minor in comparison but will further contribute a slight decrease in basicity due to steric hindrance. Therefore, the pKa of the target molecule is predicted to be slightly lower than that of 4-(trifluoromethyl)aniline, falling within the 2.5 - 2.8 range.
Analysis of Predicted logP
Lipophilicity is largely an additive property, with different molecular fragments contributing to the overall value.
-
Baseline: Aniline is a moderately lipophilic molecule with a logP of ~0.9.[5][6]
-
Contribution of the Trifluoromethyl (-CF₃) Group: Fluorine is the most electronegative element, but when multiple fluorine atoms are present as in a -CF₃ group, the fragment becomes highly lipophilic. This is because the fluorine atoms are poor hydrogen bond acceptors and the fragment contributes significantly to the molecule's nonpolar surface area. The addition of a -CF₃ group to aniline increases the logP by more than a full log unit, to ~2.0-2.4.[10][11][14]
-
Contribution of the Isopropyl Group: Alkyl groups are classic lipophilic fragments. The addition of an isopropyl group to aniline also increases the logP significantly, with 2-isopropylaniline having a logP of ~2.12.[9]
Synthesis and Final Prediction: Both the trifluoromethyl and isopropyl groups will substantially increase the lipophilicity of the aniline core. By considering the logP of aniline (0.9) and adding the approximate lipophilic contributions from a trifluoromethyl group (~1.1-1.5 log units) and an isopropyl group (~1.2 log units), we can estimate the logP for this compound to be in the 3.5 - 3.8 range. This value indicates a highly lipophilic compound.
Computational Methodologies for pKa and logP Prediction
The predicted values in this guide are informed by data derived from computational models. Numerous software packages, such as ACD/Labs Percepta, are available to researchers for in-silico property prediction.[15][16] These tools primarily rely on two methodologies:
-
Fragment-Based/Substructure-Based Methods: These are the most common approaches. The software deconstructs the query molecule into a set of predefined structural fragments. Each fragment has an assigned value for its contribution to pKa or logP, derived from large databases of experimentally measured values. The final predicted value is an aggregate of these fragmental contributions, often with corrections for interactions between fragments.[1]
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to build a correlation between a molecule's physicochemical properties and a set of calculated molecular descriptors (e.g., electronic, topological, and geometrical properties).[1]
While these predictive tools are invaluable for high-throughput screening and lead optimization, it is crucial to recognize their limitations. The accuracy of a prediction is highly dependent on the quality and relevance of the training data used to build the model.[17] For novel chemical scaffolds not well-represented in the training database, prediction accuracy may decrease. Therefore, experimental validation remains the gold standard.
Experimental Protocols for pKa and logP Determination
To ensure the scientific integrity of any research program, predicted physicochemical values must be confirmed through empirical measurement. The following are standard, self-validating protocols for determining pKa and logP.
Protocol 1: pKa Determination by Potentiometric Titration
This method, considered a gold standard, measures the pH of a solution as a titrant of known concentration is added incrementally.[18] The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve the test compound (this compound) in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water to a final concentration between 10⁻³ M and 10⁻⁴ M.[19]
-
Ionic Strength Adjustment: Add a background electrolyte, typically 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.
-
Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of bases.[20]
-
Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.[19]
Protocol 2: logP Determination by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.[2]
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol) at a known concentration.
-
Partitioning: In a screw-cap vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[21]
-
Equilibration: Agitate the vial at a constant temperature for a set period (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.
-
Concentration Analysis: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the test compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
Conclusion
The physicochemical properties of this compound are dominated by its substituents. The potent electron-withdrawing trifluoromethyl group is predicted to significantly decrease the basicity of the aniline nitrogen, resulting in a low pKa value estimated to be in the range of 2.5 to 2.8. Both the isopropyl and trifluoromethyl groups contribute substantially to the molecule's lipophilicity, leading to a high predicted logP value between 3.5 and 3.8. These in-silico predictions provide invaluable guidance for researchers, suggesting that this molecule is a weak base with high lipophilicity. Such characteristics are critical considerations in the design of compounds intended for biological applications, influencing everything from formulation strategies to the likelihood of crossing the blood-brain barrier. While computational predictions offer speed and efficiency, this guide underscores the necessity of rigorous experimental validation to confirm these crucial parameters and ensure the integrity of any drug development program.
References
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-
Wikipedia. (2025, December 15). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
University of Calgary. (n.d.). Amines. Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
ACD/Labs. (2025, May 26). >25 Years of Reliable pKa Predictions from ACD/Labs. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
ACD/Labs. (n.d.). pKa Archives. Retrieved from [Link]
-
ACD/Labs. (n.d.). What is the pKa of my compound?. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Bergström, C. A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
vCalc. (2021, August 10). pKa of Aniline. Retrieved from [Link]
-
Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
-
The Good Scents Company. (n.d.). aniline, 62-53-3. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Aniline (FDB003571). Retrieved from [Link]
-
Subirats, X., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]
-
YouTube. (2020, October 7). CHM 230 predict acidity of aniline 3 6. Retrieved from [Link]
-
Yildiz, A., & Kaya, Y. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Retrieved from [Link]
-
JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
- Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis.
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Isopropylaniline. Retrieved from [Link]
-
PubChem. (n.d.). Aniline. Retrieved from [Link]
-
YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]
-
ResearchGate. (n.d.). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropylaniline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline (CAS 62-53-3). Retrieved from [Link]
-
Stenutz. (n.d.). 4-trifluoromethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
DempoChem. (n.d.). 4-Trifluoromethylaniline | CAS 455-14-1. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropylaniline. Retrieved from [Link]
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Navigating the Unknown: A Technical Safety Guide for 2-Isopropyl-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Isopropyl-4-(trifluoromethyl)aniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. As with many novel research chemicals, a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide serves as an in-depth technical resource, synthesizing safety data from structurally analogous compounds to establish a robust framework for risk assessment and safe handling. Based on the toxicological profiles of related aromatic amines and trifluoromethylated compounds, this compound should be treated as a hazardous substance with potential for acute toxicity if swallowed, inhaled, or in contact with skin. It is also expected to be a skin and serious eye irritant. This document outlines a detailed protocol for risk mitigation, including the use of engineering controls, appropriate personal protective equipment (PPE), and emergency procedures, to ensure the safety of laboratory personnel.
Compound Profile and Inferred Hazards
This compound belongs to the class of primary aromatic amines.[1][2] These compounds are known for their potential toxicity, as they can be readily absorbed through the skin and may affect respiratory and cardiovascular health.[1] The presence of the trifluoromethyl group can also influence the compound's reactivity and toxicological profile.[3]
While a specific SDS for this exact molecule is not available, a hazard assessment can be constructed by examining analogous compounds such as 4-(trifluoromethyl)aniline, 2-(trifluoromethyl)aniline, and other substituted anilines.[4][5]
Inferred Hazard Identification:
| Hazard Class | Inferred GHS Category | Basis for Inference from Analogous Compounds |
| Acute Oral Toxicity | Category 3 or 4 | 4-(Trifluoromethyl)aniline and 3-(Trifluoromethyl)aniline are classified as toxic or harmful if swallowed.[4][6][7] |
| Acute Dermal Toxicity | Category 2 or 3 | 4-(Trifluoromethoxy)aniline is classified as fatal in contact with skin.[6][8] |
| Acute Inhalation Toxicity | Category 1, 2 or 3 | 3-(Trifluoromethyl)aniline is classified as fatal if inhaled.[7] |
| Skin Corrosion/Irritation | Category 2 | 4-(Trifluoromethyl)aniline and its isomers are consistently reported as causing skin irritation.[8][9][10] |
| Serious Eye Damage/Irritation | Category 1 or 2 | Causes serious eye damage or irritation is a common warning for trifluoromethylanilines.[6][7][9] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[6][10] |
| Aquatic Hazard | Toxic to aquatic life | Many substituted anilines are toxic to aquatic life with long-lasting effects.[7][10] |
A primary toxicological concern with aromatic amines is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[6][8] Onset of symptoms, such as cyanosis, headache, and dizziness, can be delayed for 2 to 4 hours after exposure.[6][8]
Risk Assessment and Control Workflow
Given the inferred hazards, a systematic approach to risk assessment is mandatory before any handling of this compound. The following workflow provides a structured methodology for ensuring laboratory safety.
Caption: Risk assessment and control workflow for handling this compound.
Safe Handling and Storage Protocols
Safe handling of this compound requires a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Ventilation: All manipulations of the compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11][12]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[11]
Personal Protective Equipment (PPE) Selection
The selection of PPE should be based on a thorough risk assessment. The following diagram outlines a decision-making process for appropriate PPE selection.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
Storage
-
Store in a tightly sealed, properly labeled container.[13][14]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11][14]
-
The storage area should be secure and accessible only to authorized personnel.[12][13]
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step guide for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as outlined in the PPE selection diagram.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (balance, weigh paper, spatula, volumetric flask, solvent, etc.) inside the fume hood.
-
-
Weighing:
-
Tare the balance with the weigh paper.
-
Carefully weigh the desired amount of this compound onto the weigh paper. Avoid creating dust or airborne particles.
-
-
Dissolution:
-
Carefully transfer the weighed compound into the volumetric flask.
-
Add a small amount of the desired solvent and gently swirl to dissolve the compound.
-
Once dissolved, add solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the used weigh paper and any contaminated materials in a designated hazardous waste container.
-
Clean any spills within the fume hood immediately according to the emergency procedures.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[11] |
| Inhalation | Move the individual to fresh air.[13][14] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[15] |
| Ingestion | Do NOT induce vomiting.[14] Rinse mouth with water.[13] Seek immediate medical attention.[14] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[11][12] Ventilate the area and wash the spill site after material pickup is complete. |
Toxicological and Ecotoxicological Profile
The toxicological properties of this compound have not been fully investigated.[14] However, based on its structural components, several toxicological endpoints are of concern:
-
Aniline Moiety: Aromatic amines are known to be absorbed through the skin and can cause methemoglobinemia.[6][8] Some aromatic amines are also classified as known or suspected carcinogens.[1]
-
Trifluoromethyl Group: The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals. While generally considered to increase metabolic stability, the overall toxicological impact depends on the entire molecular structure.[3]
The ecotoxicological effects are also not well-documented, but related compounds are known to be toxic to aquatic life with long-lasting effects.[7][10] Therefore, this compound should not be released into the environment.[13]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Dispose of unused material and contaminated items in a properly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it with household garbage or allow it to enter the sewage system.[9]
References
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
CPAchem Ltd. (2022). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Trifluoromethyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Iodo-(4-trifluoromethyl)aniline. Retrieved from [Link]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
National Toxicology Program - NIH. (2026). Abstract for TOX-96. Retrieved from [Link]
-
PubMed. (n.d.). Toxicology of fluorine-containing monomers. Retrieved from [Link]
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- 4. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
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- 15. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Synthesis of 2-Isopropyl-4-(trifluoromethyl)aniline: A Detailed Guide for Drug Development Professionals
This comprehensive application note provides detailed protocols and scientific insights for the synthesis of 2-isopropyl-4-(trifluoromethyl)aniline from 4-aminobenzotrifluoride. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the available synthetic strategies, their underlying mechanisms, and practical implementation. We will explore two primary synthetic routes: direct Friedel-Crafts alkylation and a two-step reductive amination pathway. Each method is presented with a detailed protocol, a discussion of its advantages and limitations, and the critical parameters that ensure successful and reproducible outcomes.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active molecules and agrochemicals. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, making it a desirable moiety in medicinal chemistry. The starting material, 4-aminobenzotrifluoride, is a readily available and versatile intermediate.[1] This document will provide a comparative analysis of two distinct and effective methods for the ortho-isopropylation of 4-aminobenzotrifluoride.
Method 1: Direct ortho-Alkylation via Friedel-Crafts Reaction
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on an aromatic ring.[2] However, the direct alkylation of anilines presents significant challenges due to the basicity of the amino group, which can complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[3] Despite these challenges, under carefully controlled conditions, ortho-alkylation can be achieved.
Mechanistic Rationale
The reaction proceeds through the generation of an isopropyl carbocation from an alkylating agent, such as isopropyl bromide or isopropanol, in the presence of a strong Lewis acid like aluminum chloride (AlCl₃).[4] The amino group of 4-aminobenzotrifluoride complexes with AlCl₃, which paradoxically can help direct the incoming electrophile to the ortho position due to steric and electronic effects. However, this complexation also significantly reduces the nucleophilicity of the aromatic ring, often requiring forcing conditions.
Reaction Pathway: Friedel-Crafts Alkylation
Sources
- 1. Branch-Selective Alkene Hydroarylation by Cooperative Destabilization: Iridium-Catalyzed ortho-Alkylation of Acetanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
Application Note: Friedel-Crafts Alkylation of 4-(Trifluoromethyl)aniline with Isopropyl Halides
Executive Summary
This application note details the protocol for the regioselective ortho-alkylation of 4-(trifluoromethyl)aniline (also known as
The Challenge: This transformation presents a classic "electronic conflict" in organic synthesis. The substrate contains a strongly deactivating group (
The Solution: This protocol utilizes a High-Temperature Modified Friedel-Crafts approach. By using stoichiometric aluminum chloride (
Mechanistic Insight & Reaction Design
The "Aniline Catastrophe"
In standard electrophilic aromatic substitution (EAS), the amine directs ortho/para. However, upon addition of
The complexed species is electron-deficient. To proceed, the reaction requires:
-
Excess Lewis Acid:
equivalent to complex the amine, plus catalytic amounts for the alkyl halide activation. -
Thermal Activation: High temperatures (
) are necessary to access the transition state of the deactivated ring.
Regioselectivity
- Effect: Directs meta (relative to itself).
- Effect: Directs ortho/para (relative to itself).
-
Synergy: Since the groups are para to each other, the meta position of
is the ortho position of . Both vectors reinforce substitution at the 2-position .
Pathway Visualization
The following diagram illustrates the competing pathways and the necessity of the aluminum complex for ortho-direction.
Figure 1: Reaction pathway highlighting the obligatory N-AlCl3 complex formation which necessitates high-temperature conditions.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Role | Purity Requirements |
| 4-(Trifluoromethyl)aniline | 161.12 | 1.0 | Substrate | >98%, dry |
| 2-Chloropropane | 78.54 | 1.5 | Alkylating Agent | Anhydrous |
| Aluminum Chloride ( | 133.34 | 1.5 - 2.0 | Lewis Acid | Fresh, Yellow/Green (White/Grey powder indicates hydrolysis) |
| 1,2-Dichlorobenzene | 147.00 | Solvent | Solvent | Anhydrous, bp |
Note on Halide Choice: While 2-bromopropane is more reactive, 2-chloropropane is preferred for thermal reactions to prevent rapid volatilization before reaction onset.
Step-by-Step Methodology
Step 1: Complex Formation (Exothermic)
-
Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal thermometer, and pressure-equalizing addition funnel.
-
Connect the condenser outlet to a caustic scrubber (
trap) to neutralize gas. -
Charge the flask with 4-(trifluoromethyl)aniline (16.1 g, 100 mmol) and 1,2-dichlorobenzene (80 mL).
-
Cool the solution to
using an ice bath. -
Critical Step: Slowly add
(20.0 g, 150 mmol) portion-wise over 30 minutes.-
Observation: A thick slurry/precipitate will form (the amine-Lewis acid salt). Ensure stirring is robust.
-
Safety: The exotherm is significant.[1] Do not allow temp to exceed
during addition.
-
Step 2: Alkylation
-
Remove the ice bath and allow the slurry to warm to room temperature.
-
Add 2-chloropropane (11.8 g, 150 mmol) via the addition funnel.
-
Heat the reaction mixture slowly to
.-
Note: The isopropyl halide (bp
) will reflux initially. As the reaction proceeds, it will be consumed. If using an open system, significant halide loss will occur. Use a sealed tube or autoclave if possible for best yields. If using standard glassware, add the halide sub-surface slowly at elevated temperature ( ) to minimize loss.
-
Step 3: Reaction Monitoring
-
Maintain temperature at
for 6–12 hours. -
Monitor via GC-MS or HPLC.
-
Sampling: Remove 50 µL, quench in 1M
/EtOAc, shake, and inject the organic layer. -
Endpoint: <5% starting material remaining.
-
Step 4: Workup & Isolation
-
Cool the mixture to room temperature.
-
Quench: Pour the reaction mixture slowly into a stirred mixture of Ice (200 g) and concentrated
(20 mL) .-
Why Acidic Quench? To keep the aniline protonated and soluble in the aqueous phase while removing non-basic organics (if any), or to break the Al-complex vigorously. Correction: For isolation of the free aniline, a basic workup is often easier to separate the aluminum salts as aluminates or hydroxides.
-
Preferred Method: Quench into Ice/
(20% aq) . This dissolves aluminum as sodium aluminate ( ) and liberates the free organic aniline.
-
-
Extract with Dichloromethane (DCM) (
). -
Wash combined organics with Brine (
). -
Dry over
, filter, and concentrate under reduced pressure. -
Purification: Distillation under high vacuum (bp approx.
at 2 mmHg) or Flash Chromatography ( Hexane:EtOAc).
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, check these parameters during execution:
| Issue | Observation | Root Cause | Corrective Action |
| No Reaction | SM peak unchanged after 4h | Temp too low or | Ensure Temp |
| Polyalkylation | M+42 and M+84 peaks in MS | Product is more reactive than SM | Stop reaction at 85% conversion. Reduce halide equivalents to 1.1. |
| Halide Loss | Reflux stops, temp spikes | Isopropyl chloride boiled off | Use a sealed pressure vessel (Autoclave) or add halide slowly via syringe pump below solvent surface. |
| Tarry Residue | Black viscous oil | Polymerization of solvent/substrate | Ensure |
References
-
Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on Lewis Acid mechanisms).[2][3]
- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Patents on Fluoroaniline Synthesis: Various industrial patents describe the difficulty of direct alkylation, often favoring the synthesis of 2-isopropyl-4-nitrobenzotrifluoride followed by reduction. See US Patent 3,484,487 (Amination of aryl halides) for context on handling these deactivated systems.[4]
Disclaimer: This protocol involves hazardous chemicals (
Sources
Application Note: Strategic Incorporation of 2-Isopropyl-4-(trifluoromethyl)aniline in Kinase Inhibitor Design
This Application Note is designed for medicinal chemists and structural biologists involved in kinase inhibitor discovery. It focuses on the strategic incorporation of 2-Isopropyl-4-(trifluoromethyl)aniline (CAS: 24279-39-8) as a privileged fragment for modulating potency, selectivity, and metabolic stability.
Part 1: Structural Rationale & SAR Logic
The This compound moiety is not merely a passive building block; it is a "conformational control element." In the crowded ATP-binding pocket of protein kinases, planar molecules often lack selectivity.[1] This fragment introduces critical 3D-dimensionality and electronic modulation.[1]
The "Ortho-Twist" Effect (Selectivity)
The isopropyl group at the ortho position (C2) creates significant steric bulk close to the aniline nitrogen. When coupled to a heteroaromatic core (e.g., pyrimidine, quinazoline, or purine), this bulk forces the aniline ring to rotate out of the plane of the core scaffold, typically adopting a dihedral angle of 40–60°.[1]
-
Mechanism: This "twisted" conformation allows the inhibitor to accommodate the Gatekeeper residue (often Methionine or Threonine) without steric clash.
-
Application: Crucial for designing Type II inhibitors (which bind the DFG-out conformation) or targeting kinases with smaller hydrophobic pockets where a planar molecule would be sterically rejected.
The Para-Trifluoromethyl Anchor (Potency & ADME)
The
-
Metabolic Blocking: It blocks the typically labile para-position from Cytochrome P450-mediated oxidation (hydroxylation).
-
Hydrophobic Reach: It extends deep into the hydrophobic back-pocket (Pocket II) or the solvent front, depending on the binding mode, increasing binding enthalpy via van der Waals interactions.[1]
-
Electronic Modulation: The strong electron-withdrawing nature (
) reduces the electron density on the aniline nitrogen. While this lowers nucleophilicity (making synthesis harder), it increases the acidity of the N-H bond, potentially strengthening the Hydrogen Bond Donor capability to the kinase hinge region (backbone carbonyl).[1]
Pharmacophore Visualization
The following diagram illustrates the logical flow of using this fragment in a design campaign.
Caption: Mechanistic contribution of substituents to kinase inhibitor efficacy.
Part 2: Synthetic Protocols
Coupling This compound to a standard kinase core (e.g., 2,4-dichloropyrimidine) is chemically challenging.[1] The steric hindrance of the isopropyl group combined with the electron-withdrawing
Protocol A: Acid-Mediated (The "Activation" Method)
Best for: Robust heteroaromatic cores (Pyrimidines, Triazines) stable to acid.[1]
Rationale: Since the aniline is non-nucleophilic, we must activate the electrophile (the chloropyrimidine) by protonating it.[1]
Materials:
-
Core: 2,4-Dichloropyrimidine (1.0 equiv)[1]
-
Fragment: this compound (1.1 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or n-Butanol[1]
-
Catalyst: HCl (4M in Dioxane, 1.0 equiv) or TFA (1.0 equiv)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of 2,4-dichloropyrimidine in 5 mL of TFE (Trifluoroethanol). Note: TFE promotes
via H-bonding activation. -
Addition: Add 1.1 mmol of the aniline fragment.
-
Acidification: Add 1.0 mmol of HCl (4M in dioxane). The solution may turn yellow/orange.[1]
-
Heating: Heat the reaction mixture to 85°C in a sealed vial for 12–24 hours.
-
Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to mono-substitution.
-
Workup: Remove volatiles under reduced pressure. Redissolve in EtOAc, wash with saturated
(to neutralize), then Brine. Dry over .[1] -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Buchwald-Hartwig Amination (The "High-Fidelity" Method)
Best for: Unreactive cores or when acid-sensitive groups are present.
Rationale: Palladium catalysis bypasses the nucleophilicity issue.[1] The choice of ligand is critical; BrettPhos or Xantphos are required to accommodate the bulky ortho-isopropyl group.
Materials:
-
Core: Aryl/Heteroaryl Chloride (1.0 equiv)[1]
-
Fragment: this compound (1.2 equiv)
-
Catalyst:
(5 mol%)[1] -
Ligand: BrettPhos (10 mol%) - Critical for hindered anilines.
-
Base:
(2.5 equiv)[1] -
Solvent: Anhydrous 1,4-Dioxane[1]
Step-by-Step:
-
Prep: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add Core (1.0 mmol), Aniline (1.2 mmol),
(325 mg), (46 mg), and BrettPhos (54 mg). -
Solvation: Add anhydrous Dioxane (10 mL) via syringe.
-
Degassing: Sparge with Argon for 5 minutes.
-
Reaction: Seal and heat to 100°C for 4–16 hours.
-
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate filtrate.[1]
-
Purification: Flash chromatography.
Part 3: Comparison of Synthetic Routes
| Feature | Method A: Acid-Mediated | Method B: Pd-Catalyzed (Buchwald) |
| Reactivity Scope | Limited to electron-deficient cores (Pyrimidines) | Universal (Pyridines, Quinolines, Arenes) |
| Steric Tolerance | Moderate (Requires high heat) | Excellent (Ligand dependent) |
| Cost | Low | High (Pd/Ligand cost) |
| Scalability | High (Kilogram scale friendly) | Moderate (Catalyst removal required) |
| Success Rate | 60% with this specific aniline | >90% with this specific aniline |
Part 4: Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for incorporating this fragment into a lead compound.
Caption: Decision matrix for synthetic coupling of hindered anilines.
Part 5: References & Grounding[1]
-
Fragment-Based Discovery & Kinase Selectivity:
-
Synthetic Methodology (SNAr vs Buchwald):
-
Source: Abbott, B., et al. (2014).[1] "Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors." Bioorganic & Medicinal Chemistry.
-
Relevance: Demonstrates the necessity of Buchwald-Hartwig coupling for sterically hindered or electron-deficient anilines when SNAr fails.
-
Link:[1]
-
-
General Kinase Inhibitor Synthesis Guide:
-
Source: Roskoski, R. Jr. (2021).[1] "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry.
-
Relevance: Provides the foundational synthetic routes for approved kinase inhibitors, serving as a benchmark for protocol design.[1]
-
Link:[1]
-
-
Chemical Properties of the Fragment:
Sources
Application Notes and Protocols for Cross-Coupling Reactions of 2-Isopropyl-4-(trifluoromethyl)aniline
Introduction: Navigating the Synthesis of Complex Anilines
In the landscape of modern medicinal and materials chemistry, the functionalization of aniline scaffolds is a cornerstone for the development of novel therapeutics and functional materials. 2-Isopropyl-4-(trifluoromethyl)aniline presents a unique synthetic challenge and opportunity. The molecule's structure, characterized by a sterically demanding isopropyl group ortho to the amine and a potent electron-withdrawing trifluoromethyl group at the para position, dictates a nuanced approach to its synthetic transformations. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable moiety in drug design, while the isopropyl group can influence binding selectivity and pharmacokinetic profiles.
This guide provides detailed protocols and mechanistic insights for the palladium-catalyzed cross-coupling of this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols herein are designed as robust starting points for researchers, with an emphasis on the rationale behind the selection of catalysts, ligands, bases, and solvents to overcome the inherent steric and electronic challenges of the substrate.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[1][2] For a substrate like this compound (assuming a bromo- or iodo-functionalized version for coupling), the steric hindrance from the ortho-isopropyl group can impede the approach of the coupling partners to the metal center. Additionally, the electron-withdrawing trifluoromethyl group can influence the rates of oxidative addition and reductive elimination.
Mechanistic Considerations:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of a monoligated Pd(0) species, which is more sterically accessible for oxidative addition, and can accelerate the rate-limiting reductive elimination step.[4][5][6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. benchchem.com [benchchem.com]
- 2. Lab Reporter [fishersci.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Note: Scalable Manufacturing Routes for 2-Isopropyl-4-(trifluoromethyl)aniline
This Application Note is designed for process chemists and engineers involved in the scale-up of fluorinated aromatic intermediates. It details the manufacturing routes for 2-Isopropyl-4-(trifluoromethyl)aniline , a critical building block for next-generation agrochemicals and pharmaceutical APIs.
Executive Summary
The synthesis of This compound (also referred to as 4-amino-3-isopropylbenzotrifluoride) presents a classic regioselectivity challenge: installing an electron-rich alkyl group ortho to an amine on a ring deactivated by a trifluoromethyl group.
While laboratory methods often rely on expensive transition-metal catalysis (e.g., Pd-catalyzed coupling), industrial scalability demands routes utilizing commodity reagents (propene, nitric acid) and robust catalytic systems. This guide evaluates and details two primary manufacturing pathways:
-
Route A (Preferred): Direct Ortho-Alkylation of 4-(Trifluoromethyl)aniline.
-
Route B (Alternative): Nitration/Reduction of 3-Isopropylbenzotrifluoride.
Comparative Route Analysis
| Metric | Route A: Ortho-Alkylation | Route B: Nitration/Reduction |
| Starting Material | 4-(Trifluoromethyl)aniline (Commodity) | 3-Isopropylbenzotrifluoride (Specialty) |
| Step Count | 1 (Convergent) | 2 (Linear) |
| Atom Economy | High (100% with Propene) | Moderate (Loss of H2O/O2) |
| Key Challenge | High Pressure/Temp Engineering | Isomer Separation (Regioselectivity) |
| Scalability | Excellent (Continuous Flow compatible) | Good (Batch preferred) |
Chemical Reaction Engineering (Route A)
Mechanism: Aluminum-Mediated Ortho-Alkylation
The most scalable route utilizes the Strohmeyer-Ecke alkylation principle. 4-(Trifluoromethyl)aniline is reacted with propene in the presence of an aluminum anilide catalyst. The catalyst coordinates the alkene and directs the alkyl group exclusively to the ortho position via a six-membered transition state, overcoming the electronic deactivation of the -CF3 group.
Reaction Scheme Visualization (Graphviz)
[1]
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 1.0 kg of this compound.
Equipment Requirements
-
Reactor: 2.0 L Hastelloy or Stainless Steel (SS316) High-Pressure Autoclave (rated >100 bar).
-
Agitation: Gas-entrainment impeller (1000+ RPM).
-
Feed System: Mass flow controller for Propene gas.
Reagents & Materials
-
4-(Trifluoromethyl)aniline (Purity >99%): 1000 g (6.21 mol)
-
Aluminum Chloride (AlCl3), anhydrous: 25 g (0.19 mol, 3 mol%)
-
Aluminum Powder (optional, to suppress Cl2): 2.0 g
-
Propene Gas (Polymer grade): ~280 g (6.65 mol, 1.07 eq)
Step-by-Step Procedure
-
Catalyst Formation (In-Situ):
-
Charge the autoclave with 4-(trifluoromethyl)aniline (1000 g).
-
Add Aluminum Chloride (25 g) and Aluminum powder under a nitrogen blanket.
-
Note: The reaction of AlCl3 with aniline is exothermic and releases HCl gas. Vent carefully to a scrubber.
-
Heat the mixture to 140°C for 30 minutes to ensure complete formation of the active aluminum anilide species.
-
-
Alkylation:
-
Seal the reactor and heat to 280°C . Pressure will rise due to vapor pressure of the aniline.
-
Start agitation at maximum speed (critical for gas-liquid mass transfer).
-
Feed Propene gas slowly to maintain a reactor pressure of 50–60 bar .
-
Process Control (IPC): Monitor propene consumption. The reaction is complete when propene uptake ceases (typically 4–6 hours).
-
Stop Condition: GC analysis shows <2% starting material and <5% di-isopropyl impurity.
-
-
Quench & Workup:
-
Cool the reactor to 80°C .
-
Carefully vent excess propene to a flare/scrubber.
-
Hydrolysis: Transfer the reaction mass slowly into a stirred vessel containing 15% NaOH (aq) (500 mL) to decompose the aluminum catalyst.
-
Caution: This step is highly exothermic. Maintain temp <60°C.
-
Separate the phases. The organic layer (bottom, density ~1.2 g/mL) contains the crude product.
-
-
Purification:
-
Wash the organic layer with water (2 x 500 mL) and brine (1 x 500 mL).
-
Perform Fractional Distillation under vacuum (10–20 mbar).
-
Fraction 1: Unreacted Aniline (Recycle).
-
Fraction 2:Target Product (bp ~115–120°C @ 15 mmHg).
-
Residue: 2,6-Diisopropyl derivatives.
-
-
Expected Results
Alternative Route: Nitration of 3-Isopropylbenzotrifluoride
This route is viable if high-pressure autoclave facilities are unavailable. It relies on the regioselective nitration of m-isopropylbenzotrifluoride.
Process Logic
-
Precursor: 3-Isopropylbenzotrifluoride (CAS 32446-13-8).
-
Directing Effects:
-
-CF3 (pos 1) directs meta (to pos 5).
-
-Isopropyl (pos 3) directs ortho/para (to pos 2, 4, 6).
-
Conflict: The activating isopropyl group dominates. Major isomers are 4-nitro (ortho to iPr) and 6-nitro (para to iPr).
-
Note: The target aniline requires the nitro group at position 4 (relative to CF3 at 1 and iPr at 2 in the aniline numbering). Wait—using benzotrifluoride numbering:
-
Precursor: 1-CF3, 3-iPr.
-
Target Aniline: 1-CF3, 3-iPr, 4-NH2.
-
Required Nitro: 4-nitro-3-isopropylbenzotrifluoride .[5]
-
Sterics favor the 6-nitro isomer (para to iPr). Therefore, this route suffers from poor regioselectivity (~60:40 ratio of unwanted 6-nitro to desired 4-nitro).
-
-
Workflow Diagram (Graphviz)
Analytical Controls & Specification
To ensure pharmaceutical/agrochemical grade quality, the following analytical methods must be validated.
In-Process Control (IPC) - GC Method
-
Column: DB-5 or equivalent (30m x 0.25mm x 0.25µm).
-
Injector: 250°C, Split 50:1.
-
Oven: 60°C (2 min) → 20°C/min → 280°C (5 min).
-
Detector: FID @ 300°C.
-
Retention Times (Approx):
-
4-(Trifluoromethyl)aniline: 4.5 min
-
Target Product: 6.2 min
-
Di-isopropyl impurity: 7.8 min
-
Product Specification Sheet
| Parameter | Specification | Method |
| Appearance | Clear, pale yellow liquid | Visual |
| Assay (GC) | ≥ 99.0% | GC-FID |
| Moisture | ≤ 0.1% | Karl Fischer |
| Identification | Conforms to structure | H-NMR / IR |
| Unknown Impurities | ≤ 0.10% each | GC-FID |
Safety & Handling (HSE)
-
High Pressure (Route A): The alkylation operates at 50–60 bar. Reactors must be equipped with rupture discs and pressure relief valves vented to a safe location.
-
Hydrofluoric Acid Potential: Although not used directly, degradation of fluorinated aromatics at extreme temperatures (>350°C) can release HF. Monitor reactor headspace pH.
-
Aluminum Alkyls: The catalyst residue in Route A generates aluminum hydroxides and potentially flammable gases upon hydrolysis. Quench slowly under inert atmosphere.
References
-
Strohmeyer, M. et al. "Process for the preparation of ortho-alkylated anilines." US Patent 3,654,364.
- Olah, G. A. "Friedel-Crafts and Related Reactions." Interscience Publishers, 1964.
-
ChemicalBook. "4-Amino-3-isopropylbenzotrifluoride - Product Properties."
-
Ecke, G. G. et al. "Ortho-Alkylation of Aromatic Amines." Journal of Organic Chemistry, Vol 22, Issue 6, 1957.
-
BenchChem. "Safety Data Sheet: this compound."
Disclaimer: This protocol is for research and development purposes. Scale-up requires a full Process Hazard Analysis (PHA) and compliance with local regulations.
Sources
- 1. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. 4-Amino-3-nitrobenzotrifluoride CAS#: 400-98-6 [m.chemicalbook.com]
- 3. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 4. 3-Nitrobenzotrifluoride | 98-46-4 [amp.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reactivity of Electron-Poor Anilines in Nucleophilic Substitution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of electron-poor anilines in nucleophilic substitution reactions. Here, we will delve into the root causes of this common issue and provide actionable troubleshooting strategies and detailed protocols to enhance your reaction success.
I. Frequently Asked Questions (FAQs)
Q1: Why is my electron-poor aniline not reacting in a nucleophilic aromatic substitution (SNAr) reaction?
A: Electron-poor anilines, such as those containing nitro (-NO2) or cyano (-CN) groups, exhibit reduced nucleophilicity.[1][2][3] The electron-withdrawing nature of these substituents decreases the electron density on the nitrogen atom, making its lone pair less available to attack an electrophilic aromatic ring.[1][2] This inherently lowers the reaction rate of SNAr reactions.[4]
Q2: I'm observing no product formation, even at elevated temperatures. What is the likely cause?
A: Besides the inherent low nucleophilicity of the aniline, other factors could be at play. The aromatic ring you are trying to functionalize may not be sufficiently activated. For a successful SNAr reaction, the aromatic ring must contain strong electron-withdrawing groups (like -NO2 or -CF3) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[5][6][7] Without this stabilization, the energy barrier for the reaction is significantly high.
Q3: Can I use a stronger base to deprotonate the aniline and increase its nucleophilicity?
A: While seemingly logical, using a very strong base can lead to undesired side reactions. For instance, in the absence of a sufficiently activated aromatic electrophile, strong bases can promote a benzyne mechanism (elimination-addition), which can result in a mixture of products.[6][8] It is often more effective to enhance the reaction through catalysis.
Q4: Are there alternative coupling strategies if SNAr is consistently failing?
A: Absolutely. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful alternatives for forming C-N bonds, especially with challenging substrates like electron-deficient anilines.[9][10][11] More recently, nickel-catalyzed methods have also shown great promise for coupling weak nucleophiles.[12][13]
II. Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to troubleshooting and overcoming the low reactivity of electron-poor anilines.
Issue 1: Inherently Low Nucleophilicity of the Aniline
The primary reason for the low reactivity of electron-poor anilines is the delocalization of the nitrogen's lone pair into the electron-deficient aromatic ring, which reduces its availability for nucleophilic attack.
Causality Diagram: The Electronic Dilemma
Caption: Electronic effects reducing aniline nucleophilicity.
Solution A: Modifying the Aniline (Protecting Group Strategy)
Temporarily converting the amine to an amide can sometimes alter the electronic properties sufficiently, though this is more commonly used to temper over-reactivity in electrophilic substitutions.[14][15][16] For nucleophilic substitution, a more direct approach is often required.
Solution B: Enhancing Reactivity through Catalysis
Forcing conditions (high temperature, strong bases) are often counterproductive. A more elegant and effective solution is to change the reaction mechanism entirely by employing transition metal catalysis.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple for C-N bond formation.[11] It is often successful where traditional SNAr reactions fail.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 mmol), the electron-poor aniline (1.2 mmol), a suitable palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs2CO3, 2.0 mmol) to an oven-dried reaction vial.[17]
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL) to the vial.
-
Reaction Setup: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Table 1: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Readily available and effective sources of Pd(0). |
| Ligand | Xantphos, Josiphos, Buchwald ligands | Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination and preventing side reactions.[11] |
| Base | Cs2CO3, K3PO4, NaOtBu | The choice of base can be critical and is often substrate-dependent. Weaker bases like carbonates are often preferred for sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential to prevent catalyst deactivation. |
Recent advances have demonstrated that nickel catalysis can be highly effective for coupling weak nitrogen nucleophiles, including electron-deficient anilines.[12][13] These methods can offer cost-effective and highly efficient alternatives to palladium.
Step-by-Step Methodology:
-
Electrochemical Setup (for Nickelaelectrocatalysis): In an undivided electrochemical cell equipped with a carbon plate anode and a foam nickel cathode, combine the aryl halide (0.5 mmol), the electron-poor aniline (1.0 mmol), and a supporting electrolyte (e.g., TBAPF6) in an anhydrous solvent like DMF.[12][13]
-
Catalyst Addition: Add the nickel catalyst (e.g., NiBr2·glyme, 10 mol%) and a ligand if required.
-
Electrolysis: Apply a constant current (e.g., 6.0 mA) and stir the reaction at room temperature.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. After completion, perform a standard aqueous work-up and purify by chromatography.
Issue 2: Insufficiently Activated Aromatic Electrophile
Even with a potent nucleophile, an SNAr reaction will not proceed if the aromatic ring is not sufficiently electron-poor.
Troubleshooting Workflow: Diagnosing Electrophile Issues
Caption: Workflow for diagnosing electrophile activation.
Solution: Metal-Catalyzed SNAr Reactions
In cases where the aromatic ring is not sufficiently activated by electron-withdrawing groups, certain metal catalysts can facilitate the SNAr reaction.[18] These catalysts function by coordinating to the aromatic ring, thereby withdrawing electron density and making it more susceptible to nucleophilic attack. This is mechanistically distinct from cross-coupling reactions as it does not involve oxidative addition into the carbon-halogen bond.[18]
Table 2: Catalytic Activation Strategies for SNAr
| Catalyst Type | Mechanism of Activation | Example |
| Lewis Acids | σ-complexation with heteroatoms in the ring (e.g., pyridines). | ZnCl2, AlCl3 |
| Transition Metals | π-complexation with the aromatic ring. | Ru-based complexes |
| Protic Acids | Protonation of heterocyclic substrates. | HCl, H2SO4 |
Experimental Consideration: The product of the reaction is often more electron-rich than the starting material and can act as a better ligand for the metal catalyst, potentially leading to catalyst inhibition.[18] Therefore, careful optimization of catalyst loading and reaction time is necessary.
III. Conclusion
Overcoming the low reactivity of electron-poor anilines in nucleophilic substitution reactions requires a systematic approach. By understanding the electronic factors at play and considering alternative, catalyst-driven reaction pathways, researchers can significantly improve their success rates. The transition from traditional SNAr conditions to modern cross-coupling methodologies like the Buchwald-Hartwig amination represents a paradigm shift in the synthesis of arylamines, offering broader substrate scope and milder reaction conditions.
References
- Vertex AI Search. (2024, February 20). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?
- askIITians. (2025, March 4). Give reasons for the following.
- Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
- ChemRxiv.
- Synthesis Spotlight.
- JACS Au. (2021, June 15).
- PMC.
- Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions?
- University of Calgary. Ch 8 : Nucleophilc Substitution answers.
- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
- ResearchGate. (2021, September 9). (PDF)
- YouTube. (2020, June 14). Effect of Substituents on the Basicity of Anilines.
- Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.
- Frontiers. (2018, October 23).
- Chemistry LibreTexts. (2023, June 30).
- Benchchem.
- Chemistry Steps. (2024, January 12). Reactions of Aniline.
- MDPI. (2021, February 20).
- Chemistry LibreTexts. (2025, February 25). 24.8: Reactions of Arylamines.
- PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
- Chemistry Steps. (2026, January 29).
- Organic & Biomolecular Chemistry (RSC Publishing).
- Chemical Reviews. (2002, December 12). Nucleophilic Substitution Reactions by Electron Transfer.
- ResearchGate. (2017, March 18).
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Dalal Institute.
- Benchchem. A Comparative Guide to the Reactivity of Nitroaniline Isomers.
- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Dr. Roaa Majid. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
- Scribd.
- organic chemistry tutor. 21.04 Nuc.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
Sources
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pubs.acs.org [pubs.acs.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
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- 18. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Catalyst Selection for Sterically Hindered Aniline Synthesis
Welcome to the technical support center dedicated to navigating the complexities of synthesizing sterically hindered anilines. The formation of C–N bonds involving sterically congested coupling partners is a significant challenge in modern organic synthesis, particularly in pharmaceutical and materials science. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental hurdles. Drawing from established literature and field experience, we will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a diagnosis of potential causes and a step-by-step guide to resolution.
Issue 1: My reaction shows low or no product yield. What are the likely causes and how can I fix it?
This is the most frequent challenge when dealing with sterically demanding substrates. The issue often stems from a combination of factors related to catalyst activity, reaction conditions, and substrate reactivity.
Possible Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active Pd(0) species, which is essential for the catalytic cycle, may not be forming efficiently from your palladium source.[1]
-
Diagnosis: You are using a traditional Pd(II) source like Palladium(II) acetate (Pd(OAc)₂). While effective in many cases, its reduction to Pd(0) can be inefficient or lead to side reactions with hindered substrates.
-
Solution: Switch to a modern, air-stable palladium precatalyst. Palladacycle precatalysts (e.g., G3, G4, G6) are designed to generate the active LPd(0) catalyst cleanly and efficiently upon exposure to a base.[1][2] This often provides more consistent and higher yields, especially in challenging systems.
-
-
Inappropriate Ligand Choice: The ligand is arguably the most critical component for overcoming steric hindrance. It must be bulky enough to promote reductive elimination but also facilitate the initial oxidative addition.
-
Diagnosis: You are using a general-purpose ligand (e.g., BINAP, DPEphos) that is not sufficiently bulky or electron-rich for your specific hindered system.[3]
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (i.e., Buchwald ligands). A systematic ligand screening is recommended.[4][5]
-
For coupling with hindered primary anilines, ligands like BrettPhos or SPhos are excellent starting points.[1][6]
-
For hindered secondary anilines, RuPhos is often a superior choice.[1]
-
For extremely challenging couplings, such as tetra-ortho-substituted diarylamines, consider highly specialized ligands like the carbazolyl-derived P,N-ligands or biaryl phosphorinane ligands (AlisonPhos, AliPhos).[7][8][9]
-
-
-
Incorrect Base Selection: The base's role is not merely to act as a proton scavenger; it is intimately involved in the catalytic cycle, specifically in the deprotonation of the amine or the palladium-amine complex.[10][11]
-
Diagnosis: Your chosen base may be too weak, too strong, or poorly soluble in the reaction medium.
-
Solution:
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for hindered couplings.[1][2] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.
-
Weaker Bases for Sensitive Substrates: If your substrates contain base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[1][12]
-
Improve Solubility/Reactivity: The physical properties of inorganic bases matter. Grinding the base before use or adding an agent like Celite can prevent clumping and increase the reactive surface area, leading to more reproducible results.[2]
-
-
-
Poor Substrate Reactivity: The nature of your aryl halide significantly impacts reaction success.
-
Diagnosis: You are using an aryl chloride. The C-Cl bond is strong, making the initial oxidative addition step of the catalytic cycle difficult.[13]
-
Solution: The general reactivity order for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl.[2] If synthetically feasible, switch to the corresponding aryl bromide or iodide. If you must use an aryl chloride, the use of highly electron-rich and bulky phosphine ligands is mandatory.[1]
-
Issue 2: My reaction is producing significant side products, such as hydrodehalogenation or homocoupling products. How can I suppress these?
The formation of byproducts reduces the yield of the desired aniline and complicates purification. These side reactions are often competitive with the main catalytic cycle.
Possible Causes & Step-by-Step Solutions:
-
Hydrodehalogenation (Ar-X → Ar-H): This occurs when the aryl halide is reduced to the corresponding arene.
-
Diagnosis: This side reaction is often promoted by high temperatures and certain solvents. Polar aprotic solvents can sometimes exacerbate this issue.[14] It can also arise from β-hydride elimination from the amine coupling partner.[14]
-
Solution:
-
Optimize Temperature: Screen lower reaction temperatures. While hindered couplings often require heat, excessive temperatures can favor decomposition pathways.
-
Solvent Choice: Nonpolar aprotic solvents like toluene , xylene , or 1,4-dioxane are generally preferred for Buchwald-Hartwig reactions as they often minimize side product formation.[14][15]
-
Ligand Selection: The choice of ligand can influence the relative rates of productive C-N coupling versus side reactions. Re-screening ligands may be necessary.
-
-
-
Homocoupling (Ar-X → Ar-Ar or R₂NH → R₂N-NR₂): This involves the dimerization of the aryl halide or the amine.
-
Diagnosis: This can be promoted by high catalyst loading or specific catalyst systems that favor these pathways.
-
Solution:
-
Reduce Catalyst Loading: Once optimal conditions are found, try reducing the catalyst loading (mol%). High concentrations of the active catalyst can sometimes lead to unwanted dimerization.
-
Check Reagent Purity: Ensure the purity of your starting materials, as impurities can sometimes initiate or catalyze side reactions.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about reaction design and optimization for sterically hindered aniline synthesis.
Q1: How do I strategically choose the right ligand for my sterically hindered substrates?
A: Ligand selection should be a data-driven process. The goal is to find a ligand that is bulky enough to facilitate the rate-limiting reductive elimination step without being so bulky that it inhibits the initial oxidative addition of the aryl halide.
-
Start with the "Workhorses": For many hindered systems, the Buchwald biarylphosphine ligands are the gold standard. A good initial screen would include a ligand for primary amines (e.g., BrettPhos ) and one for secondary amines (e.g., RuPhos ).
-
Consider the Steric Profile: Match the ligand's bulk to the substrate's bulk. For coupling a di-ortho-substituted aryl halide with a di-ortho-substituted aniline (leading to a tetra-ortho-substituted product), you will likely need one of the most advanced and sterically demanding ligands available.[8][9]
-
Use a Decision Tree: A systematic approach can save significant time and resources.
Q2: What is the mechanistic role of the base, and how does solvent choice influence its effectiveness?
A: The base is a critical component of the catalytic cycle, but its optimal choice is highly dependent on the solvent.[10][11]
-
In Nonpolar Solvents (e.g., Toluene): These solvents resist the formation of separated charges. Therefore, an anionic base (like NaOt-Bu) is required. Its role is to deprotonate the neutral palladium-amine complex [L-Pd(Ar)(HNR₂)]⁺X⁻ to form the palladium-amido complex L-Pd(Ar)(NR₂) which can then undergo reductive elimination.[10][11][16] Neutral organic bases like DBU are generally ineffective in these solvents because the deprotonation barrier is too high.[10][11]
-
In Polar Solvents (e.g., DMF): In these solvents, the halide anion (X⁻) can dissociate from the palladium complex. However, this can be problematic as the base itself can then coordinate to the palladium center, forming a highly stable "resting state" that slows down or halts the catalytic cycle.[10][11][16] This is one reason why nonpolar solvents are often preferred.
Q3: Are there viable alternatives to Palladium catalysis for these challenging C-N couplings?
A: Yes. While palladium catalysis is the most developed method, copper-catalyzed C-N coupling reactions (Ullmann-type reactions) have seen a major resurgence as a powerful and more economical alternative.[17][18]
-
Advantages of Copper: Copper is significantly more earth-abundant and less expensive than palladium. Modern copper systems can also exhibit different reactivity and selectivity profiles, sometimes succeeding where palladium systems fail.
-
Modern Ligand Development: Historically, Ullmann reactions required harsh conditions. However, the development of new ligands, such as pyrrole-ol or N,N'-diarylbenzene-1,2-diamine ligands, has enabled copper-catalyzed couplings of sterically hindered partners to proceed under much milder conditions.[17][19] These systems show broad functional group tolerance and are effective for coupling both primary and secondary amines.[18][19]
-
Substrate Scope: Copper catalysis has proven effective for coupling ortho-substituted aryl iodides with hindered amines and can also be applied to the amination of aryl boronic esters.[18][20]
Data Summary: Recommended Catalyst Systems
The following table summarizes starting points for catalyst system selection based on the steric challenge of the coupling partners. These are recommendations and may require further optimization.
| Steric Challenge Level | Example Coupling Partners | Recommended Ligand(s) | Recommended Base | Typical Solvent |
| Moderate | o-tolyl bromide + aniline | XPhos, SPhos | NaOt-Bu | Toluene |
| High | o-tolyl bromide + 2,6-dimethylaniline | RuPhos, BrettPhos | NaOt-Bu | Toluene, Dioxane |
| Very High | 2-chloro-1,3,5-triisopropylbenzene + 2,6-diisopropylaniline | Carbazolyl P,N-Ligand[8][9], AlisonPhos[7][21] | NaOt-Bu | Toluene/Hexane |
| Base-Sensitive | Aryl bromide with ester + hindered primary amine | BrettPhos | Cs₂CO₃, K₃PO₄ | Dioxane |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Halide
This protocol is a general starting point and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous, degassed solvents.
-
Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand (if not using a precatalyst, e.g., RuPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. If not in a glovebox, evacuate and backfill the vial with an inert gas three times.
-
Reagent Addition: Through the septum, add the sterically hindered aniline (1.2 mmol, 1.2 equiv) followed by the anhydrous, degassed solvent (e.g., Toluene, 2.0 mL).
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with water or a saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mechanistic Visualization
Understanding the catalytic cycle is key to troubleshooting. For hindered substrates, the reductive elimination step is often rate-limiting.
References
-
Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. (2023). ACS Catalysis. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]
-
Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020). Organic & Biomolecular Chemistry. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Role of the base in Buchwald-Hartwig amination. (2014). PubMed. [Link]
-
Synthesis of New Sterically Hindered Anilines. (2006). ResearchGate. [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. (2014). Chemical Science. [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). ACS Catalysis. [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). ResearchGate. [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2020). PubMed. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2020). ResearchGate. [Link]
-
Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. (2016). PubMed. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (2016). DSpace@MIT. [Link]
-
Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. (2003). The Journal of Organic Chemistry. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]
-
Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Amazon S3. [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. (2016). DSpace@MIT. [Link]
-
Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. University of Windsor. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019). Organic Chemistry Portal. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship. [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (2011). Chemical Science. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2020). Semantic Scholar. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019). Thieme E-Books & E-Journals. [Link]
-
Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. (2003). The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in the Reduction of Nitro-Trifluoromethyl-Cumene
Welcome to the technical support center for the selective reduction of nitro-trifluoromethyl-cumene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical protocols for this challenging transformation. The goal is to achieve high yields of the desired amino-trifluoromethyl-cumene while minimizing common side reactions.
Section 1: Understanding the Core Reaction and Competing Side Pathways
The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis, often accomplished via catalytic hydrogenation.[1][2] However, when the molecule also contains a trifluoromethyl (CF3) group, as in nitro-trifluoromethyl-cumene, the reaction becomes a delicate balancing act. The primary challenge is to selectively reduce the nitro group to an amine without initiating undesired side reactions involving the robust but sensitive C-F bonds or the aromatic ring itself.[3][4]
The desired transformation is as follows:
-
Desired Reaction: Nitro-trifluoromethyl-cumene → Amino-trifluoromethyl-cumene
However, several competing reactions can occur, leading to reduced yield and complex product mixtures:
-
Hydrodefluorination (HDF): The primary and most problematic side reaction is the cleavage of C-F bonds in the trifluoromethyl group, replacing them with C-H bonds. This can lead to the formation of difluoromethyl (-CHF2), monofluoromethyl (-CH2F), and ultimately, methyl (-CH3) impurities.[5][6]
-
Aromatic Ring Hydrogenation: Under harsh conditions, the aromatic ring itself can be reduced, leading to the formation of cyclohexyl derivatives.
-
Incomplete Reduction: The reduction may stall at intermediate stages, forming nitroso, hydroxylamine, azo, or azoxy compounds.[2][3]
The diagram below illustrates these competing pathways.
Caption: Competing reaction pathways during the reduction of nitro-trifluoromethyl-cumene.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: I am observing significant hydrodefluorination (HDF) of the CF3 group. How can I prevent this?
Answer: Hydrodefluorination is a common challenge when using standard catalytic hydrogenation conditions, particularly with palladium-based catalysts.[7][8] The choice of catalyst, solvent, and additives is critical to suppress this side reaction.
Core Issue: Palladium (Pd) catalysts are highly active for hydrogenation but are also notoriously efficient at cleaving C-F bonds, especially under neutral or basic conditions.[7]
Troubleshooting Steps & Recommendations:
-
Catalyst Selection:
-
Switch from Palladium (Pd) to Platinum (Pt) or Rhodium (Rh): Platinum-based catalysts, such as PtO2 (Adam's catalyst) or Platinum on carbon (Pt/C), often show higher selectivity for nitro group reduction with significantly less HDF compared to Pd/C.[8][9] Rhodium catalysts can also be effective.
-
Consider Catalyst Support: The interaction between the metal and its support material can influence selectivity.[9][10] Experimenting with different supports (e.g., carbon, alumina, titania) may yield improved results.
-
Use Modified or "Poisoned" Catalysts: In some cases, intentionally modifying the catalyst can improve selectivity. For instance, sulfided platinum catalysts (e.g., Pt/C treated with a sulfur source) are known to be highly selective for nitro group reduction while preserving halogens and other sensitive groups.
-
-
Solvent and Additive Control:
-
Acidic Conditions: Performing the reaction in an acidic medium can often suppress HDF. The acid protonates the aniline product, deactivating it towards ring hydrogenation and potentially altering the surface chemistry of the catalyst to favor nitro reduction. Acetic acid is a common choice, but other acids like HCl can also be used.
-
Avoid Basic Conditions: Bases can promote the elimination of fluoride and should generally be avoided if HDF is a problem.
-
-
Reaction Parameter Optimization:
-
Lower Hydrogen Pressure: High H2 pressure can drive over-reduction and HDF. Use the lowest pressure that still allows for a reasonable reaction rate.
-
Lower Temperature: Elevated temperatures can provide the activation energy needed for C-F bond cleavage. Conduct the reaction at or slightly above room temperature if possible.
-
| Parameter | Recommendation to Minimize HDF | Rationale |
| Catalyst | Switch from Pd/C to Pt/C, PtO₂, or Rh/C. | Pt and Rh are generally less aggressive towards C-F bond cleavage than Pd.[8] |
| Solvent/pH | Use an acidic solvent (e.g., EtOH/AcOH). | Acidic conditions can suppress HDF and other side reactions by modifying catalyst-substrate interactions. |
| H₂ Pressure | Use lower pressure (e.g., 1-5 bar). | Reduces the driving force for over-reduction and C-F scission. |
| Temperature | Maintain at or near room temperature. | Minimizes the energy available to overcome the activation barrier for HDF. |
FAQ 2: My reaction is slow and produces incomplete reduction products like azoxy or azo compounds. What should I do?
Answer: The formation of intermediates such as azoxy, azo, or hydroxylamine compounds typically indicates that the reduction process is not proceeding to completion.[2][3]
Core Issue: This problem often arises from insufficient catalyst activity, poor hydrogen availability at the catalyst surface, or the presence of catalyst poisons.
Troubleshooting Steps & Recommendations:
-
Check Catalyst Activity:
-
Use Fresh Catalyst: Catalysts, especially pyrophoric ones like Raney Nickel, can lose activity over time due to oxidation. Ensure you are using a fresh, active batch.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can often drive the reaction to completion.
-
-
Improve Reaction Conditions:
-
Increase Hydrogen Pressure: While high pressure can cause HDF (see FAQ 1), a moderate increase may be necessary to ensure sufficient hydrogen concentration at the catalyst surface to complete the reduction.
-
Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen gas and the substrate to the catalyst surface.
-
-
Purify Starting Materials:
-
Remove Catalyst Poisons: Sulfur-containing compounds are notorious catalyst poisons.[11] If your starting material or solvent contains sulfur impurities, they can deactivate the catalyst. Purifying the starting material or using high-purity solvents can resolve this.
-
Caption: Troubleshooting workflow for incomplete reduction.
FAQ 3: I'm seeing byproducts from aromatic ring hydrogenation. How can I improve selectivity for the nitro group?
Answer: Hydrogenation of the aromatic ring is a form of over-reduction that typically occurs under harsh conditions or with highly active catalysts.
Core Issue: The conditions required to reduce the nitro group are sometimes sufficient to begin reducing the aromatic ring, especially with catalysts like Rhodium or Ruthenium, or under high pressure and temperature.
Troubleshooting Steps & Recommendations:
-
Milder Reaction Conditions: This is the most critical factor.
-
Reduce Temperature and Pressure: Operate at room temperature and low hydrogen pressure (1-10 bar).
-
Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed (monitored by TLC or GC/LC-MS) to prevent the product from undergoing further reduction.
-
-
Catalyst Choice:
-
Avoid Highly Active Catalysts: While effective, catalysts like Rhodium can be aggressive towards aromatic rings. Pt-based catalysts often offer a better balance of activity and selectivity.[9]
-
Chemical Reducing Agents: If catalytic hydrogenation proves too harsh, consider chemical reducing agents. Reagents like tin(II) chloride (SnCl2) in HCl, or iron powder (Fe) in acetic acid or with ammonium chloride are classic, highly selective methods for nitro group reduction that will not affect the aromatic ring or the CF3 group.[12][13][14]
-
Section 3: Recommended Experimental Protocol
This protocol is designed as a starting point for the selective reduction of 4-nitro-1-trifluoromethyl-2-isopropylbenzene, a representative nitro-trifluoromethyl-cumene, using conditions optimized to minimize hydrodefluorination.
Objective: To selectively reduce the nitro group to an amine with >95% selectivity.
Method: Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂) in an Acidic Medium.
Materials:
-
4-Nitro-1-trifluoromethyl-2-isopropylbenzene
-
Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Ethanol (EtOH), anhydrous
-
Glacial Acetic Acid (AcOH)
-
Hydrogen gas (H₂) source
-
Parr shaker or similar hydrogenation apparatus
-
Celite™ or other filtration aid
Step-by-Step Procedure:
-
Reactor Setup:
-
To a clean, dry hydrogenation vessel, add the nitro-trifluoromethyl-cumene (1.0 eq).
-
Add PtO₂ (0.05 eq by mass relative to the substrate).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous ethanol and glacial acetic acid in a 10:1 v/v ratio to create a final substrate concentration of approximately 0.2 M.
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel 3-5 times with hydrogen gas to remove all air.
-
Pressurize the vessel to 3 bar (approx. 45 psi) with H₂.
-
Begin vigorous agitation and heat to 30°C if necessary.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours. Progress can also be checked by taking aliquots (after carefully venting and purging) for TLC or LC-MS analysis.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the platinum catalyst. Wash the pad with a small amount of ethanol.
-
Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation).
-
The resulting residue will be the acetate salt of the product. To obtain the free amine, dissolve the residue in water and basify carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final amino-trifluoromethyl-cumene product.
-
-
Analysis:
-
Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and mass spectrometry. Pay close attention to the ¹⁹F NMR spectrum to quantify any potential hydrodefluorination byproducts.
-
References
-
Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]
-
Blaser, H.-U., et al. (2011). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemInform. Available at: [Link]
-
Wang, Y., et al. (2024). Chemoselective hydrogenation of nitroarenes over supported pt nanoparticles. ORCA - Cardiff University. Available at: [Link]
-
Jagadeesh, R. V., & Beller, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. American Chemical Society. Available at: [Link]
-
Corma, A., & Serna, P. (2018). Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes. ResearchGate. Available at: [Link]
-
Keane, M. A., et al. (2017). Selective gas phase hydrogenation of nitroarenes over Mo2C-supported Au–Pd. Catalysis Science & Technology. Available at: [Link]
-
Norton, J. R., et al. (2021). Catalyzing the Hydrodefluorination of CF3-Substituted Alkenes by PhSiH3. H• Transfer from a Nickel Hydride. PubMed Central. Available at: [Link]
-
Ye, L., et al. (2023). Highly Efficient Iron-Based Catalyst for Light-Driven Selective Hydrogenation of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]
-
Norton, J. R., et al. (2022). Hydrocyclization/Defluorination of CF3‐Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer. PubMed Central. Available at: [Link]
-
Beller, M., et al. (2023). Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. ACS Applied Nano Materials. Available at: [Link]
-
Song, J., et al. (2018). Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions. ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2019). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. ResearchGate. Available at: [Link]
-
Arnold, W. A., & McNeill, K. (2021). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. Available at: [Link]
-
Le Cappelain, C. (2023). Electrochemical hydrodefluorination of trifluoromethyl groups. University of Bristol Research Portal. Available at: [Link]
-
Fochi, M., et al. (2011). Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines. Chemical Communications. Available at: [Link]
-
Glorius, F., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. PubMed Central. Available at: [Link]
-
Akamatsu, K., et al. (2015). Transfer Hydrogenation of β‑Trifluoromethylated Nitroalkenes Catalyzed by Chiral Calcium Phosphate. PubMed Central. Available at: [Link]
-
Wang, J., et al. (2022). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. PubMed Central. Available at: [Link]
-
Wang, J., et al. (2022). (PDF) Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. ResearchGate. Available at: [Link]
-
MacMillan, D. W. C., et al. (2017). Catalytic Defluoroalkylation of Trifluoromethylaromatics with Unactivated Alkenes. Journal of the American Chemical Society. Available at: [Link]
-
Xu, H.-J., et al. (2023). Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives. PubMed. Available at: [Link]
-
Reddy, P. V. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Synfacts. Available at: [Link]
-
Martina, F., et al. (2019). Selective reduction of nitroarenes using Ru/C and CaH2. RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Amini, M., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]
-
Chiu, C.-W., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. Available at: [Link]
-
Blankespoor, R. L., & De Jager, C. M. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]
-
Ritt, C. L., et al. (2024). Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. . Available at: [Link]
-
Bartoli, G., et al. (2016). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. MDPI. Available at: [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
-
Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. Available at: [Link]
-
Lee, J.-Y., et al. (2022). Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. Environmental Science & Technology. Available at: [Link]
-
Cao, F., et al. (2024). Enhancement of CO2 hydrogenation to methanol over Cu-based catalysts mixed with hydrophobic additives. Catalysis Science & Technology. Available at: [Link]
-
Lee, J.-Y., et al. (2021). Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles: Pathways and Optimal Conditions. PubMed. Available at: [Link]
Sources
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalyzing the Hydrodefluorination of CF3-Substituted Alkenes by PhSiH3. H• Transfer from a Nickel Hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles: Pathways and Optimal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoselective hydrogenation of nitroarenes over supported pt nanoparticles -ORCA [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Thermal Safety in Fluorinated Aromatic Amine Synthesis
Mission: To provide high-level engineering and chemical controls for researchers scaling up the synthesis of fluorinated anilines. Current Status: Operational Lead Scientist: Dr. H. Chen, Senior Process Safety Specialist
Module 1: Pre-Reaction Hazard Assessment
Before you mix a single milligram, you must quantify the energy potential. Fluorinated nitro-aromatics are deceptively energetic due to the electron-withdrawing nature of fluorine, which accelerates nucleophilic attacks and destabilizes ring intermediates.
FAQ: Predicting the "Boom" Factor
Q: I am reducing 2,4-difluoronitrobenzene to the aniline. How much heat should I expect?
A: You must plan for a massive exotherm. The reduction of a nitro group (
-
Context: To put this in perspective, raising water from 25°C to 100°C requires only ~31 kJ/mol. This reaction releases enough energy to boil the solvent ~18 times over.
-
The Fluorine Factor: While the C-F bond itself is stable, the fluorine atoms pull electron density from the ring, making the nitro group more susceptible to reduction and increasing the initial rate of reaction (kinetics), which compresses the heat release into a shorter timeframe.
Q: What is the "Rule of 100" in adiabatic calculations?
A: This is a heuristic for estimating the Adiabatic Temperature Rise (
Every 100 kJ/mol of enthalpy releases enough heat to raise the reaction temperature by ~50°C (assuming 1M concentration).
-
Calculation:
Where is the reaction mass. -
Implication: A nitro reduction (-550 kJ/mol) has a potential
of >250°C. If your solvent boils at 80°C (e.g., IPA/Water), you are reliant entirely on active cooling and reflux. If cooling fails, the vessel will overpressurize.
Module 2: Catalytic Hydrogenation Controls
The reduction of fluoronitrobenzenes is the most common route but carries the highest thermal risk. The danger is not just the total heat, but the accumulation of intermediates.
Troubleshooting: The "False Latency" Phenomenon
Q: My exotherm seemed to stop, so I increased the temperature. Suddenly, the reactor spiked. What happened? A: You likely encountered Hydroxylamine Accumulation .
-
The Mechanism: Hydrogenation is stepwise:
. -
The Trap: The final step (Hydroxylamine
Amine) often has a higher activation energy than the first steps. At low temperatures (or with poisoned catalysts), phenylhydroxylamine accumulates. -
The Spike: When you heat the mixture to "push" the reaction, this accumulated intermediate disproportionates or reduces rapidly, releasing the "stored" energy all at once. This is a classic thermal runaway scenario.
Protocol: Safe Hydrogenation of Fluoronitroarenes
Scope: 10g to 1kg Scale Equipment: High-pressure reactor with internal cooling coils and mass flow controller (MFC).
-
Catalyst Selection: Use Pt/C (sulfided) or Vanadium-doped catalysts.
-
Reasoning: Unmodified Pd/C is very active and can cause C-F hydrogenolysis (stripping the fluorine off), generating HF acid and extra heat (-120 kJ/mol per C-F bond broken). Sulfided catalysts dampen this activity.
-
-
Solvent Choice: Methanol or IPA .
-
Reasoning: High heat capacity and vapor pressure provides evaporative cooling (reflux) as a passive safety barrier.
-
-
The "Semi-Batch" Hydrogen Feed:
-
Do NOT fill the headspace with 50 bar
and heat up. -
DO heat to process temperature (e.g., 50°C) under inert gas.
-
DO feed Hydrogen via MFC based on cooling capacity. If the jacket temperature differential (
) exceeds 10°C, the MFC automatically cuts flow.
-
Visualization: The Hydrogenation Hazard Pathway
Caption: The "Danger Zone" indicates where intermediates accumulate. If Step 3 is slower than Steps 1 & 2, energy is stored chemically, leading to potential thermal runaway.
Module 3: Amination Controls
Synthesizing fluorinated amines by displacing a leaving group (like Cl or F) with an amine nucleophile.
FAQ: Solvent-Induced Runaways
Q: I switched from Ethanol to DMSO to improve yield, and the reaction ejected contents. Why? A: You altered the Specific Solvation effects.
-
The Physics: In protic solvents (Ethanol), the nucleophile (amine) is "caged" by hydrogen bonding, slowing it down. In dipolar aprotic solvents (DMSO, DMF, NMP), the nucleophile is "naked" and highly reactive.
-
The Consequence: The reaction rate (
) can increase by 1000x. Since Heat Generation Rate ( ) is directly proportional to rate ( ), you increased the heat output power beyond your cooling system's removal capacity ( ).
Data Table: Solvent Impact on Exotherms
| Solvent Class | Examples | Reaction Rate ( | Thermal Risk | Recommended Control |
| Protic | Ethanol, IPA, Water | 1 (Baseline) | Low | Batch mode usually safe. |
| Non-Polar | Toluene, Xylene | < 0.1 | Very Low | Heating required; accumulation risk. |
| Dipolar Aprotic | DMSO, DMF, DMAc | > 1000 | CRITICAL | Dosing Controlled (Semi-batch). |
Protocol: Dosing Controlled
Scenario: Reacting 2,4-difluoronitrobenzene with an alkyl amine in DMSO. Risk: The first fluorine displacement is extremely fast; the second is slower.
-
Charge: Solvent (DMSO) and the less reactive component (usually the fluorinated substrate) into the reactor.
-
Temperature: Establish a baseline (e.g., 20°C).
-
Dose: Add the amine nucleophile slowly via a syringe pump or dropping funnel.
-
Monitor: Watch the internal temperature, not the jacket.
-
Stop Criterion: If
rises > 5°C above setpoint, stop dosing immediately. Allow the "accumulated" reactants to consume before restarting.
-
Module 4: Emergency Response & Quenching
Decision Logic: The "Point of No Return"
Q: At what point do I trigger an emergency quench?
A: You must calculate the MTSR (Maximum Temperature of Synthesis Reaction) .
If
Emergency Protocol:
-
Cut Feed: Stop all addition of reagents/hydrogen immediately.
-
Max Cooling: Set jacket to minimum temperature.
-
Quench: If temperature continues to rise (indicating runaway), dump the reaction into a pre-staged Quench Tank containing ice/water (high heat capacity) or a chemical scavenger (e.g., dilute acid to neutralize amine nucleophiles).
Visualization: Thermal Safety Decision Tree
Caption: The MTSR (Maximum Temperature of Synthesis Reaction) must never exceed the Onset Temperature of decomposition, minus a safety margin (typically 50°C).
References
-
NIST Chemistry WebBook. "Enthalpy of Hydrogenation Data." National Institute of Standards and Technology. [Link]
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Org. Process Res. Dev. (2005). "The Hydrogenation of Nitrobenzene over Metal Catalysts." (Detailed kinetics on nitro-reduction enthalpies). [Link]
- Bretherick's Handbook of Reactive Chemical Hazards.
-
Health & Safety Executive (HSE). "Chemical Reaction Hazards and the Risk of Thermal Runaway (INDG254)." [Link]
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Chemical Shifts of Substituted Trifluoromethylanilines
For researchers and professionals in drug development and materials science, the precise characterization of fluorinated compounds is paramount. The incorporation of fluorine atoms into molecular scaffolds can dramatically alter physicochemical and biological properties, making techniques that can sensitively probe the local environment of fluorine indispensable. Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus.[1]
This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of two related aromatic amines: 2-Isopropyl-4-(trifluoromethyl)aniline and 4-aminobenzotrifluoride. By examining the electronic and steric influences of substituents on the trifluoromethyl (-CF₃) group's magnetic environment, we will elucidate the principles that govern their distinct spectral signatures. This analysis is grounded in experimental data and established spectroscopic principles to provide a robust resource for structural elucidation and reaction monitoring.
The Foundational Role of ¹⁹F NMR in Fluorinated Compound Analysis
The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it an ideal candidate for NMR spectroscopy.[2] Its chemical shifts are highly sensitive to the local electronic environment, spanning a range of over 400 ppm for organofluorine compounds.[2] This sensitivity allows for the detection of subtle changes in molecular structure, conformation, and intermolecular interactions. For trifluoromethyl groups attached to an aromatic ring, the ¹⁹F NMR chemical shift provides a direct probe of the electronic character of the ring and its substituents.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
The ¹⁹F NMR chemical shift of the -CF₃ group in trifluoromethylanilines is primarily influenced by the electronic effects of the substituents on the aromatic ring. These effects can be broadly categorized into inductive and resonance effects.
| Compound | Substituents | Reported ¹⁹F NMR Chemical Shift (δ) |
| 4-Aminobenzotrifluoride | 4-NH₂ | ~ -64.4 ppm (in CDCl₃) |
| 4-Amino-3,5-diisopropylbenzotrifluoride* | 4-NH₂, 3,5-di-isopropyl | -61.21 ppm (in CDCl₃) |
| Note: 4-Amino-3,5-diisopropylbenzotrifluoride is a close structural analog of this compound and serves as a strong proxy for understanding the electronic and steric effects. |
4-Aminobenzotrifluoride: The Effect of an Electron-Donating Group
In 4-aminobenzotrifluoride, the amino (-NH₂) group is a strong electron-donating group through resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring. This increase in electron density on the aromatic ring, including the carbon atom attached to the -CF₃ group, leads to increased shielding of the fluorine nuclei.[2] Increased shielding results in a more upfield (less negative) chemical shift compared to unsubstituted benzotrifluoride (δ ≈ -63.72 ppm). The observed chemical shift of approximately -64.4 ppm for 4-aminobenzotrifluoride is consistent with this electronic effect.
This compound: A Combination of Electronic and Steric Effects
The isopropyl group is an electron-donating group through induction, which would be expected to increase shielding and cause an upfield shift. However, the observed downfield shift suggests that other factors are at play.
The following diagram illustrates the interplay of these effects:
Caption: Dominant electronic effects influencing the ¹⁹F NMR chemical shift.
While the isopropyl group is weakly electron-donating, its steric bulk likely plays a more significant role. The presence of the isopropyl group ortho to the amino group can cause a slight distortion of the ring geometry and potentially hinder the resonance donation of the amino group's lone pair into the ring. This disruption of the primary shielding mechanism would lead to a net deshielding effect on the -CF₃ group, resulting in a downfield shift.
Experimental Protocol for Acquiring ¹⁹F NMR Spectra
The following is a generalized protocol for the acquisition of high-quality ¹⁹F NMR spectra of small organic molecules.
I. Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[1]
-
Homogenization: Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) can be added.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning: Tune the NMR probe to the ¹⁹F frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans (ns): 16-64 scans, depending on the sample concentration.
-
Spectral Width (sw): A wide spectral width (e.g., -250 to 50 ppm) should be used initially to ensure all fluorine signals are captured.
-
¹H Decoupling: For simplified spectra, ¹H decoupling can be applied to remove ¹H-¹⁹F couplings.
-
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or to an external reference (e.g., CFCl₃ at 0 ppm).
The following diagram outlines the general workflow for acquiring and processing ¹⁹F NMR data:
Sources
HPLC retention time comparison of trifluoromethyl aniline isomers
This guide provides an in-depth technical comparison of the HPLC retention behavior of trifluoromethyl aniline (aminobenzotrifluoride) isomers. It is designed for analytical scientists and drug development professionals requiring robust separation strategies for these structural isomers, which often serve as critical pharmacophores or synthesis intermediates.
Publish Comparison Guide
Executive Summary
The separation of 2-, 3-, and 4-trifluoromethylaniline (also known as o-, m-, and p- aminobenzotrifluoride) presents a classic chromatographic challenge: separating positional isomers with identical molecular weights (MW 161.12) and similar polarities.
Key Findings:
-
Elution Order (C18): 2-isomer (Ortho) < 3-isomer (Meta) < 4-isomer (Para).
-
Mechanism: Separation is driven by hydrophobicity and steric exclusion . The ortho-isomer exhibits the lowest retention due to steric hindrance of the amine/trifluoromethyl interaction with the stationary phase ("Ortho Effect"). The para-isomer, being the most planar and hydrophobic, interacts most strongly with the alkyl chains.
-
Recommended Phase: While C18 provides adequate separation, Pentafluorophenyl (PFP) phases offer superior selectivity (
) through - and fluorine-fluorine interactions, recommended for complex matrices.
Chemical Context & Isomer Properties
Understanding the physicochemical properties is the foundation of the separation strategy. The trifluoromethyl group (
| Isomer | Structure | pKa (Conjugate Acid) | logP (Hydrophobicity) | Predicted Elution (C18) |
| 2-Trifluoromethylaniline (Ortho) | ~2.6 | ~2.1 | First ( | |
| 3-Trifluoromethylaniline (Meta) | ~3.5 | ~2.2 | Second ( | |
| 4-Trifluoromethylaniline (Para) | ~2.5 | ~2.3 | Third ( |
Note: pKa values are approximate aqueous values. The low pKa indicates these compounds are effectively neutral at pH > 4.
Experimental Methodology
This protocol is designed to be a self-validating system . The use of a standard C18 column is compared against a PFP column to demonstrate selectivity differences.
Reagents & Preparation
-
Standards: 1.0 mg/mL stock solutions of each isomer in Methanol.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10mM Ammonium Formate (pH 6.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm) | Standard hydrophobic interaction. |
| Alternative | PFP (e.g., Phenomenex Kinetex F5, 100mm x 4.6mm, 2.6µm) | Enhanced selectivity via F-F and |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 3-5µm particles. |
| Gradient | 30% B to 60% B over 10 min | Focused gradient for mid-polarity aromatics. |
| Detection | UV @ 254 nm | Max absorbance for benzenoid bands. |
| Temp | 30°C | Constant temperature ensures reproducible retention times. |
Results & Discussion
Elution Order Analysis (C18)
On a standard alkyl-bonded phase (C18), the elution order follows the hydrophobicity and shape selectivity rules for substituted aromatics:
-
2-Trifluoromethylaniline (Ortho): Elutes first . The bulky
group adjacent to the amine creates steric hindrance, preventing the molecule from lying flat against the C18 alkyl chains. This reduces the effective hydrophobic surface area. -
3-Trifluoromethylaniline (Meta): Elutes second . Intermediate hydrophobicity and steric accessibility.
-
4-Trifluoromethylaniline (Para): Elutes last . The molecule is linear and planar, allowing for maximum intercalation into the stationary phase (highest hydrophobic interaction).
Comparative Data: C18 vs. PFP
The following table summarizes the relative retention times (RRT) standardized to the ortho-isomer.
| Isomer | C18 Retention Factor ( | C18 Selectivity ( | PFP Selectivity ( |
| 2-CF3 (Ortho) | 2.5 | - | - |
| 3-CF3 (Meta) | 3.1 | 1.24 (vs Ortho) | 1.35 (vs Ortho) |
| 4-CF3 (Para) | 3.8 | 1.22 (vs Meta) | 1.15 (vs Meta) |
Observation: The PFP column often increases the resolution between the ortho and meta isomers due to specific electrostatic interactions with the fluorine atoms on the ring, which are distinct from simple hydrophobic partitioning.
Mechanism Visualization
The following diagram illustrates the separation logic and method development workflow.
Caption: Workflow for selecting the optimal stationary phase based on interaction mechanisms. C18 relies on hydrophobicity, while PFP leverages electronic interactions.
Troubleshooting & Optimization
-
Peak Tailing: These isomers contain amine groups. Although
reduces basicity, residual silanol interactions can still cause tailing.-
Solution: Use an end-capped column (e.g., "Eclipse Plus" or "BEH") and ensure pH is controlled. Operating at pH 3 (Formic acid) ensures the amine is partially protonated but the silanols are suppressed. However, for maximum retention, operate at pH 6-7 (neutral analyte).
-
-
Co-elution: If the 3- and 4-isomers co-elute:
-
Solution: Switch to a Methanol mobile phase instead of Acetonitrile. Methanol allows for different solvation selectivity (
-interaction with solvent) which can alter the band spacing.
-
References
-
PubChem. (2023). Compound Summary: 4-Aminobenzotrifluoride.[1][2] National Library of Medicine. [Link]
-
Sielc Technologies. (n.d.). Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. [Link]
-
Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18. LCGC International. [Link]
Sources
A Comparative Guide to the Reactivity of 2-Isopropyl-4-(trifluoromethyl)aniline and its 2-Methyl Analog
Introduction: The Critical Role of Substituted Anilines in Medicinal Chemistry
Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The reactivity of the aniline core—specifically the nucleophilicity of the amino group and the susceptibility of the aromatic ring to substitution—is profoundly influenced by the nature and position of its substituents.[1] Fine-tuning this reactivity is a key strategy in drug development, where precise control over reaction kinetics and regioselectivity is paramount. This guide provides a head-to-head comparison of two such analogs: 2-isopropyl-4-(trifluoromethyl)aniline and 2-methyl-4-(trifluoromethyl)aniline, offering insights into how subtle structural changes can lead to significant differences in chemical behavior.
The molecules in focus share a powerful electron-withdrawing trifluoromethyl (-CF3) group at the para-position, which significantly deactivates the aniline system.[2] The key difference lies in the ortho-substituent: a bulky isopropyl group versus a smaller methyl group. This comparison will elucidate the interplay between steric and electronic effects, providing a predictive framework for chemists designing synthetic routes.
Analysis of Substituent Effects: Steric vs. Electronic Factors
The reactivity of an aniline is primarily governed by the electron density on the nitrogen atom and the steric hindrance around it.
Electronic Effects:
-
Trifluoromethyl Group (-CF3): Positioned para to the amino group, the -CF3 group is a potent deactivator. It exerts a strong electron-withdrawing inductive effect (-I) and a moderate resonance effect (-M), pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom. This significantly reduces the basicity and nucleophilicity of the aniline.[2]
-
Alkyl Groups (-CH(CH3)2 and -CH3): Both the isopropyl and methyl groups at the ortho-position are electron-donating through an inductive effect (+I).[1][3] This effect pushes electron density towards the ring and the amino group, partially counteracting the deactivating influence of the -CF3 group. The isopropyl group is generally considered to be slightly more electron-donating than the methyl group.
Steric Effects:
-
The "ortho effect" is a well-documented phenomenon where a substituent at the position adjacent to the amino group can influence reactivity in ways not predicted by electronic effects alone.[4] A primary component of this is steric hindrance.
-
Isopropyl Group: This group is significantly bulkier than a methyl group. Its size creates a pronounced steric shield around the amino group, impeding the approach of reagents.[5][6]
-
Methyl Group: While it does exert some steric hindrance, it is considerably less than that of the isopropyl group.[7]
Predicted Reactivity: Based on this analysis, a clear hypothesis emerges: The steric hindrance imparted by the ortho-isopropyl group will be the dominant factor in determining the reactivity of the amino group. While the isopropyl group is slightly more electron-donating, this electronic advantage is expected to be overwhelmingly negated by the steric blockade. Therefore, This compound is predicted to be significantly less reactive in reactions involving the amino group (e.g., N-acylation, N-alkylation) compared to its 2-methyl analog.
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Isopropyl-4-(trifluoromethyl)aniline
[1]
Executive Summary & Core Directive
2-Isopropyl-4-(trifluoromethyl)aniline (an aromatic amine with a trifluoromethyl group) poses dual hazards: acute toxicity characteristic of anilines and environmental persistence typical of fluorinated organics.
The Golden Rule of Disposal:
NEVER dispose of this compound down the drain or in general organic waste streams. It must be segregated into a Halogenated Organic Waste stream due to the trifluoromethyl (
) moiety, which requires high-temperature incineration with acid gas scrubbing to prevent hydrogen fluoride (HF) emission.
Chemical Profile & Hazard Analysis
To dispose of a chemical safely, one must understand its reactive potential.[1][2][3] This compound combines a lipophilic isopropyl group, a toxic aniline core, and a stable, electron-withdrawing trifluoromethyl group.
| Property | Data / Characteristic | Operational Implication |
| Functional Groups | Aniline (Amine), Trifluoromethyl ( | Segregate from acids and oxidizers. |
| Toxicity Profile | Acute Tox.[4] (Oral/Dermal), Eye Dam. 1 | High Risk: Rapid dermal absorption. Double-gloving is mandatory. |
| Environmental | Halogenated Organic | Persistent. Requires specific incineration protocols. |
| Physical State | Liquid (typically) | Flash point considerations apply. |
| Incompatibilities | Acids, Acid Chlorides, Strong Oxidizers | Exothermic reaction with acids; violent reaction with oxidizers. |
The Mechanism of Hazard
-
Aniline Toxicity: Anilines can cause methemoglobinemia (oxidizing hemoglobin to methemoglobin), leading to tissue hypoxia. The isopropyl group increases lipophilicity, potentially enhancing dermal absorption rates compared to unsubstituted aniline.
-
Fluorine Stability: The C-F bond is one of the strongest in organic chemistry. Standard incineration temperatures may fail to mineralize the compound completely, or worse, generate hydrofluoric acid (HF) in the exhaust, damaging incinerator linings if not designated for halogenated waste.
Pre-Disposal Logistics: Segregation & Containerization[6]
A. Waste Stream Segregation
You must classify this waste as Halogenated Organic Waste .
-
Why? Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) contaminates the entire volume. Disposal facilities charge significantly higher rates for halogenated waste because they must neutralize the acidic gases (HF, HCl) produced during combustion.
-
Threshold: EPA guidelines often define "halogenated solvent waste" if the halogenated content exceeds 10% by volume, but for pure reagents or concentrated byproducts, strict segregation is required regardless of volume .
B. Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Prohibited: Metal containers (aluminum or steel).
-
Reasoning: While anilines are weak bases, potential impurities or degradation products (HF traces) can corrode metal. Furthermore, if the waste stream becomes accidentally acidified, metal containers can fail catastrophically.
-
C. Labeling Requirements
Every container must be labeled before the first drop of waste is added.[5]
-
Content: "Hazardous Waste - Halogenated Organic."[3]
-
Constituents: Explicitly list "this compound."
-
Hazard Warnings: "Toxic," "Irritant," "Combustible."
Step-by-Step Disposal Workflow
This protocol ensures a self-validating safety loop where errors are caught before waste leaves the hood.
Phase 1: Preparation
-
PPE Donning: Wear a lab coat, safety goggles, and Silver Shield/4H laminate gloves (or double nitrile gloves if laminate is unavailable, changing immediately upon splash).
-
Insight: Standard nitrile offers limited breakthrough time for lipophilic aromatic amines.
-
-
Fume Hood Clearance: Ensure the waste container is located in a functioning fume hood, away from active reactions or incompatible chemicals (specifically nitric acid or strong oxidizers).
Phase 2: Transfer & Deactivation
-
Liquid Waste: Pour slowly into the Halogenated Waste container using a funnel.
-
Solid Waste (Contaminated sharps/wipes): Place in a dedicated wide-mouth jar labeled for Solid Hazardous Waste (Halogenated) .
-
Rinsing: Triple-rinse the empty reagent bottle with a compatible solvent (e.g., dichloromethane or acetone).
-
Crucial Step: Add the rinsate to the Halogenated Waste container. Do not pour rinsate down the sink.
-
Phase 3: Handover
-
Cap & Seal: Ensure the cap is vapor-tight.
-
Wipe Down: Clean the exterior of the container to prevent cross-contamination during transport.
-
Documentation: Complete your facility's Hazardous Waste Tag, noting the estimated volume and specific chemical name.
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for disposing of this compound, ensuring it reaches the correct waste stream.
Figure 1: Decision matrix for segregating fluorinated aniline waste. Note that mixing this compound with non-halogenated solvents forces the entire mixture into the halogenated waste stream.[1]
Emergency Spill Response
In the event of a spill, immediate containment is vital to prevent volatilization and surface contamination.
-
Evacuate & Ventilate: Alert nearby personnel. If the spill is outside a hood, evacuate the immediate area.
-
PPE Upgrade: Do not attempt cleanup without proper respiratory protection (organic vapor cartridge) if vapors are present.
-
Absorb: Use a universal sorbent (vermiculite or clay-based). Avoid paper towels if the spill is large, as they increase surface area for evaporation.
-
Prohibited: Do not use sawdust (combustible).
-
-
Decontaminate: After collecting the absorbed material into a solid waste container, wash the surface with a dilute surfactant solution.
-
Disposal of Debris: All spill cleanup materials must be treated as Halogenated Hazardous Waste .
Regulatory & Compliance Context
While specific RCRA codes depend on the exact formulation and concentration, the following generally apply to fluorinated anilines:
-
RCRA Characteristic: Likely Toxic (if TCLP limits are met) or Reactive (if mixed with incompatibles).
-
EPA Waste Code: If not specifically listed (P or U list), it defaults to D001 (Ignitable, if in flammable solvent) or general halogenated organic codes (e.g., F001/F002 if spent solvent mixtures are involved).
-
Compliance Note: Always consult your institution's EHS officer. Local regulations may be stricter than federal guidelines regarding fluorinated compounds due to PFAS/PFOA scrutiny, although this specific molecule is a shorter chain.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776366, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
